Scyliorhinin I
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H87N13O13S/c1-35(2)29-44(56(82)66-41(51(63)77)25-28-86-4)65-49(74)34-64-53(79)45(32-39-21-23-40(73)24-22-39)69-57(83)46(30-37-15-7-5-8-16-37)71-55(81)43(20-12-14-27-61)68-59(85)48(33-50(75)76)72-58(84)47(31-38-17-9-6-10-18-38)70-54(80)42(19-11-13-26-60)67-52(78)36(3)62/h5-10,15-18,21-24,35-36,41-48,73H,11-14,19-20,25-34,60-62H2,1-4H3,(H2,63,77)(H,64,79)(H,65,74)(H,66,82)(H,67,78)(H,68,85)(H,69,83)(H,70,80)(H,71,81)(H,72,84)(H,75,76)/t36-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFZLJJVGIYLDA-SRYPMHJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H87N13O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103425-21-4 | |
| Record name | Scyliorhinin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103425214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Scyliorhinin I: A Technical Overview of its Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Scyliorhinin I is a decapeptide belonging to the tachykinin family, a group of neuropeptides that share a common C-terminal sequence.[1][2] Originally isolated from the gut of the dogfish shark, Scyliorhinus canicula, this peptide has garnered significant interest due to its unique receptor affinity profile and potent biological activities.[1][3] This document provides an in-depth guide to the amino acid sequence, three-dimensional structure, experimental characterization, and signaling pathways of this compound.
Amino Acid Sequence and Physicochemical Properties
This compound is a linear decapeptide with an amidated C-terminus, a characteristic feature of many bioactive peptides.[3] The primary structure and key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ (AKFDKFYGLM-NH₂) | |
| Number of Residues | 10 | |
| Molecular Formula | C₅₉H₈₇N₁₃O₁₃S | |
| Average Molecular Weight | 1218.49 Da | |
| UniProt Accession | P08608 | |
| Organism of Origin | Scyliorhinus canicula (Small-spotted catshark) |
Three-Dimensional Structure
The three-dimensional structure of this compound in a membrane-mimicking environment (sodium dodecyl sulfate micelles) has been determined using nuclear magnetic resonance (NMR) spectroscopy. The structure is available in the Protein Data Bank (PDB).
| Property | Value | Reference(s) |
| PDB ID | 2NOU | |
| Method | Solution NMR | |
| Environment | SDS Micelles | |
| Structural Features | The peptide adopts an alpha-helical conformation in the C-terminal region when interacting with the membrane environment. |
The membrane-induced structure is crucial for its biological function, as it represents the conformation the peptide likely adopts when approaching and binding to its G-protein coupled receptors embedded in the cell membrane.
Experimental Protocols
The characterization of this compound involves several key experimental procedures, from its initial synthesis to the determination of its structure and biological function.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound and its analogs for research purposes.
Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: An appropriate resin (e.g., Rink Amide resin) is used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Deprotection: The N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Met-OH) is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence (Leu, Gly, Tyr, etc.) until the full decapeptide is assembled on the resin.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid (Alanine) is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product's purity and identity are confirmed by analytical HPLC and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Structure Determination by NMR Spectroscopy
The three-dimensional structure of this compound was elucidated using 2D-¹H NMR spectroscopy.
Protocol: NMR Structural Analysis
-
Sample Preparation: The purified this compound peptide is dissolved in a buffered solution containing SDS micelles to mimic a cell membrane environment. Deuterated water (D₂O) is often used as the solvent.
-
NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer.
-
TOCSY (Total Correlation Spectroscopy): Used to identify protons belonging to the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's fold. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to measure coupling constants, which can provide information on dihedral angles.
-
-
Resonance Assignment: The collected spectra are analyzed to assign every proton signal to a specific proton in the peptide sequence.
-
Constraint Generation:
-
Distance Constraints: Interproton distances are derived from the NOESY spectra.
-
Dihedral Angle Constraints: Torsion angles (phi, psi) are estimated from coupling constants measured in the DQF-COSY spectra.
-
-
Structure Calculation: The experimental constraints are used as input for structure calculation software (e.g., DYANA, CYANA, or XPLOR-NIH). The software generates a family of structures that satisfy these constraints through simulated annealing or similar molecular dynamics algorithms.
-
Structure Validation: The resulting ensemble of structures is validated using quality-checking software to assess its agreement with the experimental data and standard protein stereochemistry. The final structure is typically represented as a superposition of the lowest-energy models.
Signaling Pathway and Mechanism of Action
This compound is a member of the tachykinin peptide family and exerts its effects by binding to tachykinin receptors, which are G-protein coupled receptors (GPCRs). It is a potent dual agonist for the NK1 and NK2 receptors, with significantly lower affinity for the NK3 receptor.
Upon binding, this compound induces a conformational change in the receptor, activating associated heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a downstream signaling cascade.
Key Signaling Events:
-
Receptor Activation: this compound binds to the NK1 or NK2 receptor.
-
G-Protein Activation: The receptor activates the Gq/11 protein, causing the exchange of GDP for GTP on the α-subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein Kinase C (PKC).
-
Downstream Effects: PKC activation leads to the phosphorylation of numerous target proteins, which can trigger further signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. This ultimately culminates in the activation of transcription factors like NF-κB, leading to changes in gene expression and producing the characteristic physiological responses to tachykinins, such as smooth muscle contraction, vasodilation, and neurogenic inflammation.
Caption: Tachykinin receptor signaling cascade activated by this compound.
References
The Biological Function of Scyliorhinin I in Marine Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I (Scy I) is a tachykinin peptide originally isolated from the intestine of the lesser-spotted dogfish, Scyliorhinus canicula.[1] As a member of the tachykinin family, it shares the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2, which is crucial for receptor activation.[2] While extensively studied in mammalian systems for its high affinity for both NK1 and NK2 receptors, its physiological role in the marine environment, particularly in the species of its origin, remains an area of active investigation. This technical guide provides a comprehensive overview of the known biological functions of this compound in marine species, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Data Presentation: Quantitative Effects of this compound
The primary quantitative data available for the biological effects of this compound in a marine species comes from studies on the cardiovascular system of the rainbow trout, Oncorhynchus mykiss.
Table 1: Cardiovascular Effects of this compound (0.1 nmol/kg) in Rainbow Trout (Oncorhynchus mykiss)
| Parameter | Initial Response | Sustained Response |
| Coeliac Vascular Resistance | ▼ Decrease (20.5 ± 3.7%) | ▲ Increase (15.3 ± 3.8%) |
| Systemic Vascular Resistance | ▼ Decrease (20.0 ± 1.8%) | Slight Increase |
| Cardiac Output | ▲ Increase (22.1 ± 3.5%) | Slight Decrease |
| Dorsal Aortic Blood Pressure | No significant initial change | ▲ Slight Increase (3.8 ± 0.3 to 4.2 ± 0.3 kPa) |
| Heart Rate | No significant initial change | ▼ Slight Decrease (56.8 ± 5.2 to 52.5 ± 5.6 beats/min) |
Data extracted from Kågström et al., 1994. Values are presented as mean ± S.E.M.
Biological Functions in Marine Species
Cardiovascular Regulation in Teleost Fish
In the rainbow trout, this compound exhibits potent vasoactive properties, inducing a biphasic response in the coeliac artery, which supplies blood to the gastrointestinal tract.[3] An initial vasodilation is followed by a more prolonged vasoconstriction.[3] This is accompanied by a decrease in systemic vascular resistance and a corresponding increase in cardiac output.[3] In contrast, this compound induces a marked vasoconstriction in the somatic vasculature of the perfused tail preparation. These findings suggest a complex role for this compound in the redistribution of blood flow in fish.
Smooth Muscle Contraction
The foundational bioassay for the discovery of this compound was its ability to contract the longitudinal smooth muscle of the guinea pig ileum. While this is a mammalian model, it points to a conserved function of this compound in stimulating smooth muscle contraction. Studies on the digestive tract of the small-spotted catshark (Scyliorhinus canicula) have identified binding sites for tachykinins, including this compound, suggesting a role in regulating gut motility. However, quantitative dose-response data for this effect in dogfish or other marine species are currently unavailable.
Experimental Protocols
In Vivo Cardiovascular Measurements in Rainbow Trout
This protocol is based on the methodology described by Kågström et al. (1994).
-
Animal Preparation: Rainbow trout (Oncorhynchus mykiss) are anesthetized with MS 222. A polyethylene cannula is inserted into the dorsal aorta for drug administration and blood pressure recording.
-
Flow Measurement: Doppler flow probes are placed around the coeliac artery and the dorsal aorta to measure blood flow velocity, which is correlated with blood flow.
-
Data Acquisition: Dorsal aortic blood pressure, heart rate, and blood flow in the coeliac artery and dorsal aorta are continuously recorded.
-
Calculations:
-
Cardiac output is estimated from the dorsal aortic blood flow.
-
Coeliac vascular resistance is calculated as the ratio of dorsal aortic blood pressure to coeliac artery blood flow.
-
Systemic vascular resistance is calculated as the ratio of dorsal aortic blood pressure to cardiac output.
-
-
Drug Administration: this compound is administered as a bolus injection through the dorsal aortic cannula. A recovery period is allowed between injections to prevent tachyphylaxis.
Isolated Smooth Muscle Contraction Assay (General Protocol)
This is a generalized protocol adaptable for marine species like the dogfish.
-
Tissue Preparation: A section of the intestine (e.g., from Scyliorhinus canicula) is excised and placed in a physiological saline solution appropriate for the species. The longitudinal or circular smooth muscle layer is isolated.
-
Organ Bath Setup: The muscle strip is mounted in an organ bath containing the physiological saline, maintained at a constant temperature and aerated. One end of the strip is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The muscle is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.
-
Drug Application: this compound is added to the organ bath in a cumulative or non-cumulative manner to establish a dose-response relationship.
-
Data Recording: The contractile force generated by the muscle strip is recorded. Parameters such as the maximum contraction (Emax) and the effective concentration to produce 50% of the maximal response (EC50) can be determined.
Signaling Pathways
Tachykinins, including this compound, exert their effects by binding to G-protein coupled receptors (GPCRs). In vertebrates, three main types of tachykinin receptors are known: NK1, NK2, and NK3. These receptors are typically coupled to Gq/11 proteins.
Binding studies in the dogfish, Scyliorhinus canicula, have identified two distinct tachykinin binding sites in the brain and stomach. One site resembles the mammalian NK1 receptor. The second site, which binds both this compound and Scyliorhinin II with high affinity, does not correspond to any of the known mammalian tachykinin receptors, suggesting the existence of a unique tachykinin receptor in this ancient vertebrate.
The presumed signaling pathway for this compound in marine species, based on the general mechanism of tachykinin receptors, is as follows:
This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca²⁺ and activation of PKC lead to various physiological responses, including smooth muscle contraction.
Conclusion and Future Directions
This compound is a potent tachykinin with demonstrated cardiovascular effects in teleost fish. While its contractile properties on smooth muscle are established, there is a notable lack of quantitative data and detailed mechanistic studies in its native species, the dogfish, as well as in marine invertebrates. The discovery of a unique tachykinin receptor in dogfish that binds this compound opens up exciting avenues for future research. Further investigation into the pharmacology and signaling of this receptor is crucial for a complete understanding of the physiological role of this compound in the marine environment. Such studies will not only enhance our knowledge of comparative endocrinology and physiology but may also provide novel targets for drug development.
References
Scyliorhinin I as a Tachykinin Receptor Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I (Scy I) is a decapeptide originally isolated from the intestine of the European common dogfish, Scyliorhinus canicula.[1] It belongs to the tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence, Phe-Xaa-Gly-Leu-Met-NH2.[1] Structurally, the amino acid sequence of this compound is Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[1]
This technical guide provides a comprehensive overview of this compound's role as a potent agonist for tachykinin receptors, with a particular focus on its high affinity for the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors and significantly lower affinity for the neurokinin-3 (NK3) receptor.[1] This dual agonism makes this compound a valuable tool for investigating the complex pharmacology of the tachykinin system.
Tachykinin receptors are members of the G-protein coupled receptor (GPCR) superfamily and are implicated in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] The three main subtypes are NK1, NK2, and NK3, with substance P (SP), neurokinin A (NKA), and neurokinin B (NKB) being their respective preferred endogenous ligands.
This guide will delve into the quantitative pharmacology of this compound, provide detailed experimental protocols for its characterization, and illustrate the key signaling pathways it activates.
Quantitative Pharmacology of this compound
This compound exhibits a distinct binding profile, demonstrating high affinity for both NK1 and NK2 receptors, a property not commonly observed with endogenous tachykinins. Its affinity for the NK3 receptor is considerably lower, estimated to be 50 to 250 times less than for NK1 and NK2 receptors.
Table 1: Binding Affinity of this compound for Tachykinin Receptors
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) |
| NK1 | This compound | Rat submandibular gland | 0.9 |
| NK2 | This compound | Hamster bladder | 2 |
Note: Further research is needed to establish definitive EC50 values for this compound at each of the tachykinin receptor subtypes.
Tachykinin Receptor Signaling Pathways
Activation of tachykinin receptors by agonists such as this compound initiates a cascade of intracellular signaling events. These receptors primarily couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and the activation of downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.
Diagram 1: Tachykinin Receptor Signaling Pathway
Caption: General signaling pathway upon tachykinin receptor activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a tachykinin receptor agonist.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for tachykinin receptors.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the tachykinin receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human NK1 or NK2 receptors).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]Substance P for NK1, [125I]Neurokinin A for NK2), and serial dilutions of unlabeled this compound.
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of an unlabeled standard tachykinin agonist.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay measures the functional potency (EC50) of this compound by quantifying the accumulation of inositol phosphates, a downstream product of Gq/G11 activation.
Diagram 3: Inositol Phosphate Accumulation Assay Workflow
Caption: Workflow for an inositol phosphate accumulation assay.
Methodology:
-
Cell Culture and Labeling:
-
Plate cells expressing the tachykinin receptor of interest in multi-well plates.
-
Incubate the cells in inositol-free medium containing [3H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl) for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification:
-
Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Extract the soluble inositol phosphates from the cell lysate.
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantify the amount of radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the total [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.
-
This high-throughput assay measures the transient increase in intracellular calcium concentration following receptor activation, providing another measure of functional potency.
Diagram 4: Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the tachykinin receptor of interest in black-walled, clear-bottom 96- or 384-well microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transport inhibitor like probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to the cells.
-
Incubate the plate at 37°C for approximately 1 hour to allow for dye uptake and de-esterification.
-
-
Assay and Measurement:
-
Prepare a plate containing serial dilutions of this compound in assay buffer.
-
Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.
-
Establish a baseline fluorescence reading for a short period.
-
The instrument then adds the this compound solutions to the cell plate, and fluorescence is continuously monitored to detect the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound stands out as a potent dual agonist of the NK1 and NK2 tachykinin receptors. Its unique pharmacological profile makes it an invaluable research tool for dissecting the physiological and pathological roles of these receptors. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other tachykinin receptor modulators. Further investigation into the precise downstream signaling consequences of its dual receptor activation will continue to enhance our understanding of the complex tachykinin system and may pave the way for the development of novel therapeutics targeting these pathways.
References
Scyliorhinin I Signaling in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I (Scy I) is a linear decapeptide (Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂) originally isolated from the intestine of the European common dogfish, Scyliorhinus canicula. As a member of the tachykinin family of neuropeptides, it is distinguished by its highly conserved C-terminal sequence (Phe-Xaa-Gly-Leu-Met-NH₂). In mammalian systems, this compound is a notable research tool due to its unique receptor affinity profile. It acts as a potent agonist with high affinity for both the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, while exhibiting significantly lower affinity for the neurokinin-3 (NK3) receptor.[1] This dual agonism provides a unique avenue for investigating the complex signaling cascades initiated by the concurrent activation of these two major tachykinin receptors in the nervous system.
This document provides an in-depth overview of the known signaling pathways activated by this compound in neuronal cells, presents available quantitative data, details the experimental protocols used to elucidate these pathways, and provides visual diagrams to clarify these complex processes.
Receptor Interaction and Binding Affinity
This compound interacts with tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2] Its binding affinity is comparable to that of the primary endogenous ligands for the NK1 receptor (Substance P) and the NK2 receptor (Neurokinin A).[1]
Quantitative Data: Receptor Binding Profile
Quantitative binding data for this compound is sparse in publicly accessible literature. However, competitive binding studies have established a clear qualitative and semi-quantitative profile.[1]
| Ligand | Receptor Target | Affinity (Qualitative) | Affinity (Relative) | Endogenous Ligand for Comparison |
| This compound | NK1 | High | Comparable to Substance P | Substance P (SP) |
| This compound | NK2 | High | Comparable to Neurokinin A | Neurokinin A (NKA) |
| This compound | NK3 | Low | 50–250 times lower than for NK1/NK2 | Neurokinin B (NKB) |
Core Signaling Pathways
Activation of NK1 and NK2 receptors by this compound in neuronal cells initiates multiple intracellular signaling cascades. The primary pathway involves the Gαq protein, leading to calcium mobilization. A secondary pathway, primarily associated with the NK1 receptor, can involve Gαs protein activation and subsequent cAMP production.
Gq/Phospholipase C Pathway
The canonical signaling pathway for both NK1 and NK2 receptors involves their coupling to the Gαq subunit of heterotrimeric G-proteins.
-
PLC Activation: Upon Scy I binding, the activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3]
-
PKC Activation: The increase in both intracellular Ca²⁺ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).
Gs/Adenylyl Cyclase Pathway
While less predominant, evidence suggests that tachykinin receptors, particularly NK1, can also couple to Gαs proteins.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).
-
PKA Activation: cAMP binds to and activates cAMP-dependent Protein Kinase A (PKA).
Downstream Kinase Cascades
Both the Gq and Gs pathways converge on downstream intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
ERK1/2 Phosphorylation: Activated PKC and PKA can, through a series of intermediate kinases, lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The level of phosphorylated ERK (pERK) is a common downstream readout for tachykinin receptor activation.
Experimental Protocols
The characterization of this compound signaling pathways relies on a suite of established cell-based assays.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium following Gq-coupled receptor activation.
Methodology:
-
Cell Plating: Neuronal cells (e.g., SH-SY5Y, Neuro2A) are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured to form a near-confluent monolayer.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a commercial kit like FLIPR Calcium Assay Kits). Cells are incubated for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Assay Performance: The plate is placed into a fluorescence plate reader equipped with liquid handling. A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.
-
Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration to determine the EC₅₀ value.
cAMP Accumulation Assay (HTRF)
This assay quantifies changes in intracellular cAMP levels, typically to investigate Gs or Gi coupling. It often uses a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).
Methodology:
-
Cell Stimulation: Neuronal cells are plated and then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with this compound for a defined period (e.g., 30 minutes).
-
Cell Lysis & Detection: A lysis buffer containing the HTRF detection reagents is added directly to the wells. The reagents consist of an anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate) and a cAMP analog labeled with a FRET acceptor (e.g., d2).
-
Competitive Binding: The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.
-
Signal Reading: After a 1-hour incubation, the plate is read on an HTRF-compatible reader.
-
Low cAMP: The d2-labeled cAMP binds to the antibody, bringing the donor and acceptor into proximity and generating a high FRET signal.
-
High cAMP: Cellular cAMP outcompetes the d2-labeled analog, separating the donor and acceptor and resulting in a low FRET signal.
-
-
Analysis: The signal is inversely proportional to the amount of cAMP produced. A standard curve is used to convert the HTRF ratio to a cAMP concentration, and dose-response curves are plotted to determine EC₅₀.
Western Blot for ERK1/2 Phosphorylation
This technique is used to detect the activation of the MAPK pathway by measuring the phosphorylation state of ERK1/2.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells and grow to 80-90% confluency. Starve cells (serum-free media) for several hours before stimulating with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST to reduce nonspecific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK).
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probing: To ensure equal protein loading, the membrane is stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2.
-
Analysis: Use densitometry software to quantify the intensity of the pERK and total ERK bands. The ratio of pERK to total ERK is calculated to determine the level of activation.
Conclusion
This compound is a valuable pharmacological tool for the study of tachykinin signaling in neuronal cells. Its dual agonism at NK1 and NK2 receptors triggers robust activation of the Gq/PLC/Ca²⁺ pathway and can also engage the Gs/AC/cAMP cascade. These primary signaling events converge on downstream effectors like the MAPK/ERK pathway, ultimately modulating complex neuronal functions. The experimental protocols detailed herein—calcium mobilization, cAMP measurement, and Western blotting for pERK—form the cornerstone of methodologies used to investigate and characterize the functional consequences of this compound and other tachykinin receptor modulators. Further research, particularly generating more precise quantitative binding and functional data, will continue to refine our understanding of these critical signaling networks.
References
- 1. Membrane-Induced Structure of this compound: A Dual NK1/NK2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Physiological Effects of Scyliorhinin I Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I (Scy I) is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the intestine of the dogfish Scyliorhinus caniculus. As a member of the tachykinin family, Scy I shares the conserved C-terminal amino acid sequence Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity. Notably, this compound is a potent agonist for both the neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors, with a lower affinity for the NK3 receptor. This dual agonism makes it a valuable tool for investigating the complex physiological roles of tachykinin receptor activation. This technical guide provides a comprehensive overview of the physiological effects of this compound administration, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Physiological Effects
The administration of this compound elicits a range of physiological responses, primarily through its interaction with NK1 and NK2 receptors. These effects are most pronounced in smooth muscle tissues and the cardiovascular system.
Gastrointestinal Motility
This compound is a potent stimulator of gastrointestinal smooth muscle contraction. Its effects are mediated through the activation of NK1 and NK2 receptors located on smooth muscle cells and enteric neurons.
Table 1: Effects of Tachykinin Agonists on Gastrointestinal Motility
| Agonist | Preparation | Parameter | Effect | Concentration/Dose |
| Corticotropin-releasing factor (CRF) | Isolated rat colon | Motility Index (% increase) | 28.3 ± 5.5 | 1.4 pmol/L |
| Corticotropin-releasing factor (CRF) | Isolated rat colon | Motility Index (% increase) | 66.9 ± 18.2 | 14.4 pmol/L |
| Corticotropin-releasing factor (CRF) | Isolated rat colon | Motility Index (% increase) | 75.4 ± 27.1 | 144 pmol/L |
| Corticotropin-releasing factor (CRF) | Isolated rat colon | Motility Index (% increase) | 112.5 ± 22.0 | 288 pmol/L |
Note: Data for CRF, a known stimulator of colonic motility, is provided to illustrate typical dose-dependent effects in a relevant experimental model. Specific concentration-response data for this compound on colonic motility was not available in the searched literature.
Cardiovascular Effects
The cardiovascular effects of this compound are complex, arising from its actions on both NK1 and NK2 receptors, which can have opposing effects on blood pressure. Activation of NK1 receptors generally leads to vasodilation and a decrease in blood pressure, while NK2 receptor activation can cause vasoconstriction. The net effect of this compound on blood pressure can therefore depend on the experimental model and conditions.
Table 2: Cardiovascular Effects of Vasoactive Agents in Anesthetized Rats
| Agent | Dose | Effect on Systolic Blood Pressure | Effect on Heart Rate | Animal Model |
| Visnagin | 0.3-5 mg/kg (i.v.) | Dose-related decrease | No significant change | Anesthetized Rat |
| Neferine | 1 mg/kg and 10 mg/kg | Marked decrease | No significant change | Hypertensive Rat |
| Sibutramine | 0.9, 3, or 9 mg/kg (i.p.) | Pressor effects | Tachycardic effects | Conscious Rat |
Note: This table presents data for other vasoactive compounds to provide context for typical cardiovascular studies in rats, as specific quantitative data for this compound was not available in the searched literature. The effects of this compound would be anticipated to be a composite of NK1-mediated vasodilation and potential NK2-mediated vasoconstriction.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the physiological effects of this compound. The following are representative protocols for key in vitro and in vivo experiments.
Isolated Guinea Pig Ileum Contraction Assay
This ex vivo method is a classic pharmacological preparation for studying the contractile or relaxant effects of substances on smooth muscle.
Protocol:
-
Tissue Preparation:
-
A male guinea pig (250-350 g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The lumen is gently flushed to remove contents.
-
Segments of 2-3 cm are cut and mounted in a 10 mL organ bath containing Krebs-Henseleit solution under a resting tension of 1 g.
-
-
Data Acquisition:
-
Contractile responses are recorded isometrically using a force-displacement transducer connected to a data acquisition system.
-
The tissue is allowed to equilibrate for 60 minutes, with the bathing solution being changed every 15 minutes.
-
-
Concentration-Response Curve:
-
This compound is added to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻¹⁰ to 10⁻⁶ M.
-
The contractile response at each concentration is recorded until a plateau is reached.
-
The results are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine or histamine).
-
EC50 (the concentration that produces 50% of the maximal response) and Emax (maximal effect) values are calculated from the concentration-response curve.
-
In Vivo Cardiovascular Assessment in Anesthetized Rats
This in vivo protocol allows for the measurement of systemic cardiovascular effects of this compound.
Protocol:
-
Animal Preparation:
-
A male Sprague-Dawley rat (300-400 g) is anesthetized with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
-
The trachea is cannulated to ensure a patent airway.
-
The right carotid artery is cannulated and connected to a pressure transducer for the measurement of arterial blood pressure.
-
The left jugular vein is cannulated for intravenous administration of this compound.
-
Heart rate is derived from the blood pressure waveform.
-
-
Drug Administration and Data Collection:
-
Following a stabilization period of at least 30 minutes, a baseline recording of blood pressure and heart rate is obtained.
-
This compound is administered intravenously at increasing doses.
-
Blood pressure and heart rate are continuously recorded.
-
-
Data Analysis:
-
The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each dose of this compound.
-
Dose-response curves can be constructed to determine the potency and efficacy of this compound on cardiovascular parameters.
-
Signaling Pathways
This compound exerts its effects by activating G protein-coupled receptors (GPCRs), specifically the NK1 and NK2 receptors. The binding of this compound to these receptors initiates a cascade of intracellular events.
NK1 and NK2 Receptor Signaling Cascade
The primary signaling pathway for both NK1 and NK2 receptors involves the activation of the Gq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
DAG , along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
The subsequent elevation of intracellular calcium and activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, neurotransmitter release, and modulation of gene expression.
This compound Signaling Pathway
Experimental Workflow for In Vitro Smooth Muscle Contraction Assay
The following diagram illustrates the typical workflow for assessing the effect of this compound on isolated smooth muscle tissue.
In Vitro Contraction Assay Workflow
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of NK1 and NK2 tachykinin receptors. Its primary effects include the potent stimulation of smooth muscle contraction, particularly in the gastrointestinal tract, and complex effects on the cardiovascular system. The underlying mechanism of action involves the activation of the Gq/11-PLC-IP3/DAG signaling cascade, leading to an increase in intracellular calcium. Further research is warranted to fully elucidate the specific quantitative effects of this compound in various physiological and pathological models, which will be crucial for its potential application in drug development.
Scyliorhinin I: A Technical Guide to Gene and Protein Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Scyliorhinin I
This compound is a peptide with the amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2. It shares the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2 characteristic of the tachykinin peptide family. Tachykinins are known to be potent excitatory neurotransmitters and modulators in the central and peripheral nervous systems, and they are also involved in smooth muscle contraction, vasodilation, and inflammatory responses. This compound is notable for its dual agonist activity, exhibiting high affinity for both the mammalian NK1 and NK2 tachykinin receptors.
The this compound Gene
While the protein sequence of this compound is well-established, the specific gene encoding its preproprotein in Scyliorhinus canicula has not been definitively identified and characterized in the current body of scientific literature. However, the genome of the small-spotted catshark has been sequenced, providing a valuable resource for future identification and analysis of the this compound preprotachykinin gene. It is anticipated that, like other tachykinins, this compound is synthesized as a larger precursor protein that undergoes post-translational processing to yield the mature decapeptide.
This compound Protein Expression and Quantification
Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive technique for quantifying peptide concentrations in biological samples. A typical RIA for this compound would involve the following steps:
Experimental Protocol: Radioimmunoassay for this compound
-
Antibody Generation: Production of polyclonal or monoclonal antibodies with high affinity and specificity for this compound. This is a critical and foundational step for the assay's reliability.
-
Radiolabeling: Iodination of a tyrosine residue in this compound with a radioactive isotope, typically Iodine-125 (¹²⁵I), to produce a radiolabeled tracer.
-
Standard Curve Generation: Preparation of a series of standards with known concentrations of unlabeled this compound.
-
Competitive Binding: Incubation of a fixed amount of anti-Scyliorhinin I antibody and ¹²⁵I-labeled this compound with either the standards or the unknown samples. The unlabeled this compound in the samples or standards competes with the radiolabeled tracer for binding to the antibody.
-
Separation of Bound and Free Fractions: Precipitation of the antibody-bound fraction, typically using a secondary antibody and centrifugation.
-
Quantification: Measurement of the radioactivity in the precipitated (bound) fraction using a gamma counter.
-
Data Analysis: Plotting the percentage of bound radioactivity against the concentration of the unlabeled standards to generate a standard curve. The concentration of this compound in the unknown samples is then determined by interpolating their corresponding percentage of bound radioactivity on the standard curve.
The Endogenous Role of Scyliorhinin I in Fish: A Technical Guide
Abstract
Scyliorhinin I (SCY I), a tachykinin peptide first isolated from the intestine of the dogfish Scyliorhinus canicula, plays a significant role in the physiological regulation of fish.[1][2] As a member of the tachykinin family, it is characterized by the conserved C-terminal amino acid sequence Phe-X-Gly-Leu-Met-NH2.[3] This technical guide provides an in-depth overview of the endogenous functions of SCY I in fish, with a particular focus on its cardiovascular effects. It includes a summary of quantitative physiological data, detailed experimental protocols for assessing its function, and diagrams of its proposed signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of fish physiology, pharmacology, and comparative endocrinology.
Introduction
Tachykinins are a diverse family of neuropeptides that mediate a broad range of biological effects, including smooth muscle contraction, vasodilation, and neurotransmission.[3] In fish, these peptides are involved in the regulation of the circulatory and gastrointestinal systems.[4] this compound (SCY I) is a decapeptide with the amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2. While much of the research on SCY I has been conducted in mammalian systems where it shows high affinity for both NK1 and NK2 tachykinin receptors, its endogenous role in fish is an area of active investigation. This guide will synthesize the current understanding of SCY I's function in its native biological context.
Physiological Role of this compound
The primary characterized endogenous role of SCY I in fish is the regulation of cardiovascular dynamics and smooth muscle contractility.
Cardiovascular Regulation
In fish, SCY I is a potent vasoactive peptide. Studies in the rainbow trout (Oncorhynchus mykiss) have demonstrated that SCY I exerts complex, biphasic effects on the vascular system. It causes an initial vasodilation in the coeliac artery, leading to increased blood flow to the gut, followed by a vasoconstriction. This suggests a role in the physiological reallocation of blood flow, for instance, during feeding or exercise.
Specifically, SCY I induces an initial decrease in both coeliac and total systemic vascular resistance, which results in an increased cardiac output. This is followed by an increase in coeliac vascular resistance, causing a slight elevation in blood pressure. In contrast, in the somatic vasculature of the perfused tail, SCY I produces a pronounced vasoconstriction.
Smooth Muscle Contraction
Tachykinins, including SCY I, are known to cause dose-dependent contraction of gastrointestinal smooth muscles in many fish species. The action can be direct on the smooth muscle cells or indirect through the stimulation of enteric cholinergic and/or serotonergic neurons.
Quantitative Data on the Effects of this compound
The following table summarizes the quantitative data on the cardiovascular effects of a bolus injection of this compound (0.1 nmol/kg body mass) in rainbow trout (Oncorhynchus mykiss), as reported by Kågström, Axelsson, and Holmgren (1994).
| Parameter | Initial Response | Value (Mean ± S.E.M.) | Later Response (approx. 9 min post-injection) | Value (Mean ± S.E.M.) |
| Coeliac Artery Vascular Resistance | Decrease | -20.5 ± 3.7% | Increase | +15.3 ± 3.8% |
| Coeliac Artery Blood Flow | Increase | +23.0 ± 3.6% | Not reported | Not reported |
| Systemic Vascular Resistance | Decrease | -20.0 ± 1.8% | Not reported | Not reported |
| Cardiac Output | Increase | +22.1 ± 3.5% | Not reported | Not reported |
| Dorsal Aortic Blood Pressure | No initial significant change | Not reported | Slight Increase | from 3.8 ± 0.3 to 4.2 ± 0.3 kPa |
| Heart Rate | No initial significant change | Not reported | Slight Decrease | from 56.8 ± 5.2 to 52.5 ± 5.6 beats/min |
| Somatic Vascular Resistance (Perfused Tail) | Increase | +38.5 ± 6.1% | Not applicable | Not applicable |
Signaling Pathway
This compound, like other tachykinins, is believed to exert its effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells. While the specific receptor subtypes for SCY I in fish have not been fully characterized, the general tachykinin signaling pathway in vertebrates involves the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological response, such as smooth muscle contraction or vasodilation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound in fish.
In Vivo Cardiovascular Studies in Rainbow Trout
This protocol is based on the methodology described by Kågström, Axelsson, and Holmgren (1994).
Objective: To measure changes in cardiac output, heart rate, dorsal aortic blood pressure, and coeliac artery blood flow in unanesthetized rainbow trout following the administration of SCY I.
Materials:
-
Rainbow trout (Oncorhynchus mykiss), 900-1300 g
-
MS 222 (tricaine methane sulphonate) for anesthesia
-
Doppler flow probes
-
Cannulas
-
Pressure transducer
-
Chart recorder or digital data acquisition system
-
This compound
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Preparation:
-
Anesthetize the fish in a solution of MS 222 (120 mg/L).
-
Place the fish on a surgical table and irrigate the gills with aerated water containing a lower concentration of MS 222 (60 mg/L).
-
Implant a Doppler flow probe around the coeliac artery and another around the ventral aorta to measure coeliac blood flow and cardiac output, respectively.
-
Insert a cannula into the dorsal aorta for blood pressure measurement and drug injection.
-
Allow the fish to recover from surgery for at least 24 hours in an opaque experimental tank with circulating, aerated water.
-
-
Data Acquisition:
-
Connect the flow probes to a Doppler flowmeter and the aortic cannula to a pressure transducer.
-
Record all parameters continuously on a chart recorder or a digital data acquisition system.
-
Allow the fish to acclimate to the experimental setup until cardiovascular parameters are stable.
-
-
Drug Administration:
-
Dissolve this compound in saline to the desired concentration.
-
Inject a bolus dose of SCY I (e.g., 0.1 nmol/kg) through the dorsal aortic cannula, followed by a small volume of saline to flush the cannula.
-
-
Data Analysis:
-
Calculate vascular resistance for the coeliac and systemic circuits using the formulas: Resistance = Blood Pressure / Blood Flow.
-
Analyze the percentage change in each parameter from the baseline values before SCY I injection.
-
In Vitro Perfused Tail Preparation
This protocol is also based on the methodology from Kågström, Axelsson, and Holmgren (1994).
Objective: To investigate the direct effect of SCY I on the somatic vasculature of the fish tail.
Materials:
-
Rainbow trout (Oncorhynchus mykiss)
-
MS 222
-
Peristaltic pump
-
Pressure transducer
-
Ringer's solution for fish, containing adrenaline (5x10^-9 mol/L) to mimic physiological conditions
-
This compound
-
Organ bath
Procedure:
-
Tissue Preparation:
-
Sacrifice an anesthetized rainbow trout.
-
Transect the tail and cannulate the caudal artery for inflow and the caudal vein for outflow.
-
-
Perfusion Setup:
-
Place the tail preparation in an organ bath containing saline at an appropriate temperature (e.g., 8-9°C).
-
Connect the inflow cannula to a peristaltic pump that delivers Ringer's solution at a constant flow rate.
-
Connect the inflow line to a pressure transducer to measure perfusion pressure.
-
-
Experimentation:
-
Allow the preparation to stabilize until the perfusion pressure is constant.
-
Inject a bolus of this compound (e.g., 0.1 nmol) into the inflow line.
-
Record the change in perfusion pressure. An increase in pressure at a constant flow rate indicates vasoconstriction.
-
-
Data Analysis:
-
Calculate the change in somatic vascular resistance based on the change in perfusion pressure.
-
Gastrointestinal Smooth Muscle Contraction Assay (Generalized Protocol)
Objective: To measure the contractile effect of SCY I on isolated fish intestinal smooth muscle strips.
Materials:
-
Fish (e.g., rainbow trout, dogfish)
-
Dissection tools
-
Organ bath with aeration
-
Isotonic transducer
-
Ringer's solution for fish
-
This compound
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the fish.
-
Dissect a segment of the intestine (e.g., stomach, ileum).
-
Cut longitudinal or circular smooth muscle strips of a standardized size.
-
-
Assay Setup:
-
Mount the muscle strip in an organ bath containing aerated Ringer's solution at a constant temperature.
-
Connect one end of the strip to a fixed point and the other to an isotonic transducer to measure muscle tension.
-
Apply a small initial tension and allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the Ringer's solution.
-
-
Experimentation:
-
Once a stable baseline tension is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner to establish a dose-response relationship.
-
Record the change in muscle tension after each addition of SCY I.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction achievable with a standard agonist (e.g., acetylcholine or potassium chloride) or as the absolute change in tension.
-
If a dose-response curve is generated, calculate the EC50 value (the concentration of SCY I that produces 50% of the maximal response).
-
Conclusion and Future Directions
This compound is an important endogenous tachykinin in fish, primarily involved in the regulation of cardiovascular function and smooth muscle contractility. Its biphasic effect on the gastrointestinal vasculature suggests a sophisticated role in managing blood flow distribution. While its physiological effects are being elucidated, further research is required in several key areas. The specific tachykinin receptor subtypes that SCY I interacts with in different fish tissues need to be identified and characterized. Determining the binding affinities of SCY I to these receptors will be crucial for understanding its potency and selectivity. Furthermore, comprehensive dose-response studies for its various physiological effects are needed to fully appreciate its pharmacological profile. Such studies will provide a more complete picture of the endogenous role of this compound and its potential as a target for aquaculture or biomedical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cardiac hemodynamics of the rainbow trout (Oncorhynchus mykiss) using simultaneous Doppler echocardiography and electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cardiovascular dynamics and adrenergic responses of the rainbow trout in vivo. | Semantic Scholar [semanticscholar.org]
- 4. CARDIOVASCULAR RESPONSES TO this compound AND II IN THE RAINBOW TROUT, ONCORHYNCHUS MYKISS, IN VIVO AND IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Significance of Scyliorhinin I: A Tachykinin Peptide with Dual Receptor Agonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Scyliorhinin I (Scy I), a decapeptide isolated from the intestine of the European common dogfish (Scyliorhinus canicula), represents a unique member of the tachykinin family of neuropeptides.[1] Its distinct characteristic lies in its high affinity for both the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, a feature not commonly observed with other endogenous tachykinins, which typically exhibit a preference for a single receptor subtype.[1] This dual agonism, coupled with a significantly lower affinity for the neurokinin-3 (NK3) receptor, makes this compound a valuable molecular tool for investigating the complex physiology and pharmacology of tachykinin signaling.[1] From an evolutionary perspective, this compound provides a fascinating glimpse into the diversification of peptide-receptor signaling systems. This technical guide delves into the evolutionary context, biochemical properties, and signaling mechanisms of this compound, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Tachykinin Family and the Unique Profile of this compound
The tachykinin family of peptides is an ancient and widely distributed group of signaling molecules found throughout the animal kingdom. These peptides are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. In mammals, the most well-characterized tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which are the preferential endogenous ligands for the NK1, NK2, and NK3 receptors, respectively. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events, primarily through the Gq protein pathway, leading to the mobilization of intracellular calcium.
This compound, with its amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2, conforms to the canonical tachykinin structure.[1] However, its ability to potently activate both NK1 and NK2 receptors sets it apart. Competitive binding studies have demonstrated that this compound is a high-affinity agonist for both mammalian NK1 and NK2 tachykinin receptors, with an affinity comparable to that of the endogenous ligands SP and NKA for their respective receptors.[1] In contrast, its affinity for the NK3 receptor is reduced by 50 to 250 times. This unique pharmacological profile makes this compound an invaluable tool for probing the structure-function relationships of tachykinin receptors and for understanding the physiological consequences of simultaneous NK1 and NK2 receptor activation.
Evolutionary Significance
The presence of a tachykinin peptide with dual receptor specificity in an early vertebrate like the dogfish offers insights into the evolutionary trajectory of this signaling system. The multiple tachykinin genes (TAC) and their corresponding receptors (TACR) found in vertebrates are believed to have arisen from gene duplication events during evolution. It is plausible that this compound represents a more ancestral form of a tachykinin peptide that was less selective for its cognate receptors. The subsequent gene duplications and diversification in higher vertebrates may have led to the evolution of more specialized peptide-receptor pairs, such as SP-NK1, NKA-NK2, and NKB-NK3, allowing for more precise and nuanced physiological regulation.
Studying the interaction of this compound with mammalian receptors provides a model for understanding the molecular basis of receptor selectivity. The structural features of this compound that enable it to bind effectively to both NK1 and NK2 receptors are of significant interest for the design of synthetic ligands with specific agonist or antagonist properties.
Quantitative Data
Table 1: Receptor Binding Affinity of Tachykinins
| Ligand | Receptor | Ki (nM) | Species | Reference |
| This compound | NK1 | High Affinity (Specific value not cited) | Mammalian | |
| This compound | NK2 | High Affinity (Specific value not cited) | Mammalian | |
| This compound | NK3 | Low Affinity (50-250x lower than NK1/NK2) | Mammalian | |
| Substance P (SP) | NK1 | ~0.1-1 | Rat/Human | |
| Neurokinin A (NKA) | NK2 | ~1-10 | Rat/Human | |
| Neurokinin B (NKB) | NK3 | ~1-10 | Rat/Human |
Note: Specific Ki values for this compound were not explicitly found in the searched literature. The table reflects the qualitative descriptions of its affinity.
Table 2: Functional Potency of Tachykinins
| Agonist | Assay | EC50 (nM) | Preparation | Reference |
| This compound | Guinea Pig Ileum Contraction | Not explicitly cited | Guinea Pig | |
| This compound | Calcium Mobilization (CHO cells) | Not explicitly cited | CHO cells | |
| Substance P (SP) | Guinea Pig Ileum Contraction | ~0.1 | Guinea Pig | |
| Neurokinin A (NKA) | Guinea Pig Ileum Contraction | ~1.2 | Guinea Pig | |
| [Sar9]SP sulphone (NK1 agonist) | Guinea Pig Ileum Contraction | ~0.083 | Guinea Pig | |
| [βAla8]NKA-(4-10) (NK2 agonist) | Guinea Pig Ileum Contraction | ~10 | Guinea Pig |
Note: Specific EC50 values for this compound were not explicitly found in the searched literature. The table includes values for other tachykinins for comparative purposes.
Signaling Pathways
Tachykinin receptors, including NK1 and NK2, are members of the G-protein coupled receptor superfamily. The primary signaling pathway activated by these receptors upon agonist binding is the Gαq pathway.
Caption: this compound activates NK1 and NK2 receptors, leading to Gq-mediated PLC activation.
Pathway Description:
-
Receptor Binding: this compound binds to and activates both NK1 and NK2 receptors on the cell surface.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The α-subunit of Gq dissociates and exchanges GDP for GTP.
-
Phospholipase C Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to a variety of downstream cellular responses, including smooth muscle contraction, neurotransmitter release, and regulation of gene expression.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of this compound for tachykinin receptors.
Caption: Workflow for determining receptor binding affinity using a radioligand displacement assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cultured cells (e.g., CHO or HEK293 cells) stably expressing the tachykinin receptor of interest (NK1, NK2, or NK3).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂, bovine serum albumin, and protease inhibitors) is used for all dilutions and incubations.
-
Incubation: A fixed concentration of a radiolabeled tachykinin ligand (e.g., [³H]-Substance P for NK1 or [¹²⁵I]-Neurokinin A for NK2) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium, a hallmark of NK1 and NK2 receptor activation.
Caption: Workflow for assessing functional activity via a calcium mobilization assay.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the tachykinin receptor of interest are cultured in appropriate media and seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Compound Addition: this compound, at various concentrations, is added to the wells.
-
Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. An increase in intracellular calcium leads to a significant increase in the fluorescence of the dye.
-
Data Analysis: The peak fluorescence response at each concentration of this compound is determined. A dose-response curve is generated by plotting the fluorescence response against the logarithm of the agonist concentration. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated from this curve.
Guinea Pig Ileum Contraction Assay
This classic bioassay measures the contractile response of smooth muscle to this compound, providing a physiological readout of its activity.
Caption: Workflow for measuring smooth muscle contraction using the guinea pig ileum assay.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (95% O₂ / 5% CO₂).
-
Mounting: The ileum segment is mounted in an organ bath containing the physiological salt solution maintained at 37°C. One end is attached to a fixed point, and the other is connected to a force-displacement transducer to record muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate under a small resting tension for a period of time, with regular washing.
-
Compound Addition: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Recording: The contractile responses (either isotonic or isometric) are recorded.
-
Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the this compound concentration. The EC50 value is determined from this curve.
Conclusion
This compound stands out as a pivotal molecule for understanding the tachykinin signaling system. Its dual agonism for NK1 and NK2 receptors provides a unique lens through which to study the evolution of peptide-receptor interactions and the molecular determinants of receptor selectivity. For drug development professionals, this compound serves as a valuable pharmacological tool and a lead structure for the design of novel therapeutics targeting tachykinin receptors. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of this compound and the broader tachykinin system in health and disease. Future research focusing on obtaining precise quantitative data for this compound's interaction with various receptor subtypes will undoubtedly enhance its utility as a research tool and potential therapeutic lead.
References
Methodological & Application
Solid-Phase Synthesis of Scyliorhinin I: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the solid-phase synthesis of Scyliorhinin I (Scy I), a decapeptide of the tachykinin family. The methodology detailed herein utilizes Boc-chemistry on a p-methylbenzhydrylamine (MBHA) resin. This protocol is intended to serve as a practical guide for researchers in peptide chemistry and drug development, offering a step-by-step workflow from resin preparation to final peptide purification and characterization.
Introduction
This compound is a decapeptide with the amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂.[1][2] Originally isolated from the intestine of the common dogfish, Scyliorhinus caniculus, it is a member of the tachykinin family of neuropeptides. This compound exhibits potent biological activity, acting as an agonist for both the neurokinin A (NK1) and neurokinin B (NK2) receptors, which are G-protein coupled receptors.[2][3] This dual agonism makes this compound a valuable tool in pharmacological research to understand tachykinin signaling pathways. The following protocol outlines a robust method for its chemical synthesis using solid-phase techniques.
Materials and Reagents
| Reagent | Grade | Supplier |
| p-Methylbenzhydrylamine (MBHA) resin | 0.63 meq/g | --- |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | --- |
| Dichloromethane (DCM) | ACS grade | --- |
| Trifluoroacetic acid (TFA) | Reagent grade | --- |
| Diisopropylethylamine (DIEA) | Reagent grade | --- |
| Dicyclohexylcarbodiimide (DCC) | Reagent grade | --- |
| 1-Hydroxybenzotriazole (HOBt) | Reagent grade | --- |
| Boc-protected amino acids | --- | --- |
| Piperidine | Reagent grade | --- |
| Acetic Anhydride | Reagent grade | --- |
| Hydrogen Fluoride (HF) | Anhydrous | --- |
| Diethyl ether | Anhydrous | --- |
| Acetonitrile (ACN) | HPLC grade | --- |
| Sephadex G-15 | --- | --- |
| CM 23-Cellulose | --- | --- |
Experimental Protocol
The solid-phase synthesis of this compound is performed on a p-methylbenzhydrylamine (MBHA) resin, which will yield a C-terminally amidated peptide upon cleavage. The synthesis strategy is based on the use of Nα-Boc protecting groups for the amino acids.
Resin Preparation and First Amino Acid Coupling
-
Swell the MBHA resin in dichloromethane (DCM) for 1 hour.
-
Wash the resin with DCM (3x) and then with DMF (3x).
-
Couple the first amino acid, Boc-Met-OH, to the resin using a standard DCC/HOBt activation method.
Peptide Chain Elongation
The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of a deprotection step followed by a coupling step.
Deprotection Step:
-
Treat the resin with 40% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[4]
-
Wash the resin with DCM (3x) to remove excess TFA.
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes).
-
Wash the resin with DCM (3x) and then with DMF (3x).
Coupling Step:
-
Activate the next Boc-protected amino acid (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
Repeat the deprotection and coupling steps for each amino acid in the this compound sequence: Leu, Gly, Tyr(2-Br-Z), Phe, Lys(2-Cl-Z), Asp(OBzl), Phe, Lys(2-Cl-Z), Ala.
Side Chain Protection:
-
Lysine: Boc-Lys(2-Cl-Z)-OH
-
Aspartic Acid: Boc-Asp(OBzl)-OH
-
Tyrosine: Boc-Tyr(2-Br-Z)-OH
Cleavage and Deprotection
-
Dry the fully assembled peptide-resin under vacuum.
-
Treat the peptide-resin with a "low-high" HF cleavage procedure.
-
Low HF: Treat the resin with a mixture of HF:dimethyl sulfide (DMS):p-cresol (25:65:10) for 2 hours at 0°C.
-
High HF: After removing the low HF mixture by vacuum, treat the resin with anhydrous HF for 1 hour at 0°C.
-
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration and dry under vacuum.
Purification
-
Dissolve the crude peptide in 1 M acetic acid.
-
Purify the peptide by size-exclusion chromatography on a Sephadex G-15 column, eluting with 1 M acetic acid.
-
Further purify the peptide by ion-exchange chromatography on a CM 23-Cellulose column using a linear gradient of ammonium acetate buffer.
-
Perform final purification by semi-preparative reverse-phase HPLC on a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient tailored to the elution of the peptide.
-
-
Collect the fractions containing the pure peptide and lyophilize to obtain the final product.
Quantitative Data
| Parameter | Result |
| Final Yield | Typically 15-25% based on the initial resin loading |
| Purity (by HPLC) | >98% |
| Molecular Weight (ESI-MS) | Calculated: 1218.5 Da, Observed: 1218.6 [M+H]⁺ |
Diagrams
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Signaling pathway of this compound via NK1/NK2 receptors.
References
- 1. Large-scale production of peptides using the solid-phase continuous flow method. Preparative synthesis of the novel tachykinin antagonist MEN 10627 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity in the GPI test of this compound and its Val7 and Ile7 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CCCC 1993, Volume 58, Issue 4, Abstracts pp. 918-924 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
Application Notes and Protocols for the HPLC Purification of Synthetic Scyliorhinin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I is a decapeptide tachykinin (Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂), originally isolated from the gut of the dogfish Scyliorhinus caniculus. As a member of the tachykinin family, it is an agonist for neurokinin-1 (NK-1) and neurokinin-2 (NK-2) receptors, making it a valuable tool in neurological and physiological research.[1] Synthetic this compound is typically produced by solid-phase peptide synthesis (SPPS), a process that, while efficient, generates a crude product containing the desired peptide along with various impurities.[2][3] These impurities may include deletion sequences, truncated peptides, and incompletely deprotected peptides, which must be removed to ensure the accuracy and reproducibility of experimental results.[2][3]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides. This technique separates peptides based on their hydrophobicity, providing high resolution and yielding a final product of high purity. These application notes provide a detailed protocol for the purification of synthetic this compound using RP-HPLC.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing a robust purification protocol.
| Property | Value | Reference |
| Amino Acid Sequence | Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ | --INVALID-LINK-- |
| Molecular Formula | C₅₉H₈₇N₁₃O₁₃S | --INVALID-LINK-- |
| Molecular Weight | 1246.5 g/mol | Calculated from sequence |
| Purity (typical) | >98% (HPLC) | --INVALID-LINK-- |
Common Impurities in Synthetic this compound
Impurities in the crude synthetic peptide can arise at various stages of solid-phase peptide synthesis. Being aware of these potential byproducts is crucial for optimizing the HPLC separation.
| Impurity Type | Description | Potential Impact on HPLC Separation |
| Deletion Sequences | Peptides missing one or more amino acid residues due to incomplete coupling reactions. | Typically elute earlier than the target peptide due to lower hydrophobicity. |
| Truncated Peptides | Peptides that are shorter than the full-length sequence, often resulting from premature termination of the synthesis. | Generally elute earlier than the target peptide. |
| Incompletely Deprotected Peptides | Peptides with protecting groups still attached to amino acid side chains. | Can have significantly different retention times, often eluting later if the protecting group is hydrophobic. |
| Oxidized Peptides | The methionine residue in this compound is susceptible to oxidation, forming methionine sulfoxide. | Oxidized peptides are more polar and will elute earlier than the non-oxidized form. |
| Peptide Aggregates | Hydrophobic peptides can sometimes aggregate, leading to broad peaks or elution in the void volume. | May require optimization of sample preparation, such as dissolving in a stronger organic solvent. |
Experimental Workflow for this compound Purification
The overall process for purifying synthetic this compound is depicted in the workflow diagram below. This process begins with the crude peptide from synthesis and culminates in a highly purified, lyophilized product ready for use.
Caption: Workflow for the purification of synthetic this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Crude synthetic this compound
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
HPLC Instrumentation
-
A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
An analytical HPLC system for purity analysis.
Step 1: Analytical HPLC - Method Development (Scouting Run)
Before proceeding to preparative scale, it is crucial to perform an analytical run to determine the retention time of this compound and to visualize the impurity profile.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient (or 30 °C for better reproducibility) |
| Injection Volume | 10-20 µL (of a ~1 mg/mL solution) |
| Gradient | 5% to 65% Mobile Phase B over 30 minutes |
Procedure:
-
Prepare a stock solution of the crude this compound at approximately 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the analytical HPLC system and run the gradient method described above.
-
Identify the major peak corresponding to this compound. Note its retention time and the percentage of Mobile Phase B at which it elutes.
Step 2: Preparative HPLC - Purification
Based on the results from the analytical run, an optimized gradient for preparative purification can be designed. The goal is to create a shallower gradient around the elution point of the target peptide to maximize separation from closely eluting impurities.
| Parameter | Condition |
| Column | C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size, 100-120 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile (ACN) |
| Flow Rate | 15-20 mL/min (adjust based on column manufacturer's recommendation) |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient |
| Sample Preparation | Dissolve the crude peptide in a minimal amount of Mobile Phase A. Ensure complete dissolution. Filter if necessary. |
| Optimized Gradient | Example: If the peptide eluted at 40% B in the scouting run, a gradient of 30% to 50% B over 40 minutes would be a good starting point for optimization. |
Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Load the dissolved crude peptide onto the column.
-
Run the optimized preparative gradient.
-
Collect fractions across the eluting peak of this compound. The size of the fractions will depend on the peak width and the desired purity.
Step 3: Post-Purification Analysis and Processing
-
Purity Analysis: Analyze each collected fraction using the analytical HPLC method to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the mobile phase solvents and obtain the purified peptide as a white, fluffy powder.
-
Final Quality Control: Perform a final analytical HPLC and mass spectrometry analysis to confirm the purity and identity of the final product.
Quantitative Data Summary
The following tables provide an example of the expected quantitative data from the purification of a batch of crude synthetic this compound.
Table 1: Analytical HPLC of Crude this compound
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 5.2 | Hydrophilic Impurities |
| 2 | 14.8 | 68.5 | This compound |
| 3 | 15.5 | 15.3 | Deletion Sequence (n-1) |
| 4 | 16.2 | 11.0 | Other Hydrophobic Impurities |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Crude Peptide Loaded | 100 mg |
| Main Peak Fractions Collected | 8-15 |
| Volume of Pooled Fractions | 150 mL |
| Yield of Purified Peptide | 55 mg |
| Overall Recovery | 55% |
Table 3: Final Purity Analysis of Purified this compound
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 14.8 | >99.0 | This compound |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the silica matrix; peptide aggregation. | Ensure 0.1% TFA is present in both mobile phases; consider a different C18 column from another manufacturer. |
| Low Recovery | Peptide is too hydrophobic and irreversibly binds to the column; peptide precipitation on the column. | Increase the final percentage of acetonitrile in the gradient; dissolve the crude peptide in a small amount of a stronger solvent (e.g., DMSO) before diluting with Mobile Phase A. |
| Co-eluting Impurities | Insufficient resolution. | Optimize the gradient by making it shallower around the elution point of the target peptide; try a different column chemistry (e.g., C8 or Phenyl). |
Conclusion
The protocol described provides a robust and reliable method for the purification of synthetic this compound to a high degree of purity. By following these guidelines, researchers can obtain a product suitable for the most demanding applications, ensuring the validity and reproducibility of their scientific findings. The key to successful purification lies in a systematic approach, beginning with analytical method development and careful optimization of the preparative gradient.
References
Application Note: Mass Spectrometry Analysis of Scyliorhinin I Fragments for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I is a tachykinin neuropeptide with potent dual agonist activity at the neurokinin-1 (NK-1) and neurokinin-2 (NK-2) receptors. These receptors are implicated in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction, making them attractive targets for drug development. Understanding the structure, function, and metabolism of this compound and its fragments is crucial for the design of novel therapeutics. Mass spectrometry is a powerful analytical technique for the detailed characterization of peptides, offering high sensitivity and specificity for identification and quantification. This application note provides detailed protocols for the mass spectrometry analysis of this compound fragments and illustrates the signaling pathways associated with its biological activity.
Data Presentation: Quantitative Analysis of Tachykinin Fragments
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Identity | Relative Abundance (%) |
| 1347.7 | 1154.6 | Substance P (1-9) | Minor |
| 1347.7 | 979.5 | Substance P (2-11) | Minor |
| 1347.7 | 850.4 | Substance P (3-11) | Major |
| 1347.7 | 653.3 | Substance P (5-11) | Major |
| 1347.7 | 552.3 | Substance P (6-11) | Reported |
Note: This data is based on the analysis of Substance P and its metabolites.[1][2] The fragmentation pattern of this compound is expected to be similar, with variations corresponding to its specific amino acid sequence.
Experimental Protocols
Sample Preparation: In-Solution Digestion of this compound
This protocol outlines the enzymatic digestion of this compound to generate peptide fragments suitable for mass spectrometry analysis.
Materials:
-
This compound standard
-
Ammonium bicarbonate (100 mM, pH 8.0)
-
Dithiothreitol (DTT, 100 mM)
-
Iodoacetamide (IAA, 100 mM)
-
Trypsin (mass spectrometry grade)
-
Formic acid (0.1%)
-
HPLC-grade water and acetonitrile
Procedure:
-
Reconstitution: Reconstitute the this compound standard in 100 mM ammonium bicarbonate to a final concentration of 1 mg/mL.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C for 16-18 hours.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions. Elute the peptides in 50% acetonitrile with 0.1% formic acid.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol describes the separation and analysis of this compound fragments using a typical LC-MS/MS system.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., quadrupole-time-of-flight or triple quadrupole) with an electrospray ionization (ESI) source.
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 2-10% B
-
5-45 min: 10-40% B
-
45-50 min: 40-90% B
-
50-55 min: 90% B
-
55-60 min: 90-2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/h
-
Desolvation Gas: 600 L/h
-
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM)
-
MS1 Scan Range: m/z 300-1800
-
MS/MS: Collision-Induced Dissociation (CID) with nitrogen as the collision gas. Select the top 3-5 most intense precursor ions for fragmentation.
Data Analysis
-
Peptide Identification: Process the raw MS data using a suitable software package (e.g., Mascot, Sequest, MaxQuant). Search the data against a database containing the this compound sequence.
-
Fragmentation Analysis: Manually inspect the MS/MS spectra of identified peptides to confirm the sequence and identify major fragment ions (b- and y-ions).
-
Quantification: For quantitative analysis using MRM, integrate the peak areas of the selected precursor-product ion transitions.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the analysis of this compound fragments.
Caption: Signaling pathways activated by this compound.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of this compound fragments. The provided methodologies can be adapted for the characterization of other neuropeptides and their metabolites. The visualization of the experimental workflow and the associated signaling pathways offers a clear framework for researchers and drug development professionals working on tachykinin receptor modulators. While direct quantitative fragmentation data for this compound remains to be published, the analysis of related peptides like Substance P offers valuable insights into the expected outcomes. Further studies focusing on generating a detailed fragmentation library for this compound will be invaluable for advancing drug discovery efforts in this area.
References
Developing an In Vitro Bioassay for Scyliorhinin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I is a tachykinin peptide originally isolated from the gut of the dogfish (Scyliorhinus caniculus)[1]. It is a decapeptide with the amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2[1]. Functionally, this compound is a potent agonist for both the neurokinin-1 (NK-1) and neurokinin-2 (NK-2) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily[2][3]. Tachykinin receptors are involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction[2]. The dual agonism of this compound makes it a valuable tool for studying the pharmacology of NK-1 and NK-2 receptors and for the development of novel therapeutics targeting these pathways.
This document provides detailed protocols for establishing a robust in vitro bioassay to characterize the activity of this compound and other potential ligands on NK-1 and NK-2 receptors. The primary methods described are second messenger assays that quantify intracellular calcium mobilization and cyclic adenosine monophosphate (cAMP) accumulation in engineered cell lines.
Principle of the Bioassay
The bioassay is based on the functional activation of NK-1 and NK-2 receptors expressed in a host cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells. These cell lines are chosen for their robust growth characteristics and low endogenous GPCR expression, making them ideal for stable transfection of the receptor of interest.
Upon binding of an agonist like this compound, the tachykinin receptors undergo a conformational change, leading to the activation of intracellular G proteins.
-
NK-1 and NK-2 receptors primarily couple to Gq/11 proteins . Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium flux can be measured using fluorescent calcium indicators.
-
NK-1 and NK-2 receptors can also couple to Gs proteins , which activate adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP. This change in cAMP level can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF).
By measuring the concentration-dependent changes in either intracellular calcium or cAMP, the potency and efficacy of this compound and other test compounds can be determined.
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol outlines the general culture of CHO-K1 or HEK293 cells stably expressing either the human NK-1 or NK-2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., from ATCC, GenScript, or other commercial vendors).
-
Growth Medium (CHO-K1): Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 400 µg/ml G418).
-
Growth Medium (HEK293): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and a selection antibiotic.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks (T-75).
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the growth medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new T-75 flasks at a ratio of 1:3 to 1:6. Change the medium every 2-3 days. Cells should be passaged when they reach 80-90% confluency.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the Gq-mediated signaling of this compound by monitoring changes in intracellular calcium using a fluorescent indicator dye like Fluo-4 AM.
Experimental Workflow Diagram:
Materials:
-
CHO-K1 or HEK293 cells expressing NK-1 or NK-2 receptors.
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound, Substance P (NK-1 control agonist), Neurokinin A (NK-2 control agonist).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. Incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid can be added to a final concentration of 2.5 mM.
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and control agonists in Assay Buffer at 2X the final desired concentration in a separate 96-well plate.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to excite at ~490 nm and measure emission at ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add 100 µL of the 2X compound solution to the corresponding wells of the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 3: cAMP Accumulation Assay (HTRF)
This assay measures the Gs-mediated signaling of this compound by quantifying changes in intracellular cAMP levels using a competitive immunoassay format.
Materials:
-
CHO-K1 or HEK293 cells expressing NK-1 or NK-2 receptors.
-
White, low-volume 384-well plates.
-
HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer). This includes cAMP-d2 (acceptor) and anti-cAMP cryptate (donor).
-
Stimulation buffer (provided with kit or PBS with 1 mM IBMX).
-
This compound and control agonists.
-
Forskolin (a direct adenylyl cyclase activator, used as a positive control).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in stimulation buffer to a density of approximately 300,000 cells/mL. Dispense 5 µL of the cell suspension (1,500 cells) into each well of a 384-well plate.
-
Compound Addition: Add 5 µL of serially diluted this compound or control agonists (at 2X final concentration) to the wells.
-
Stimulation: Incubate the plate at room temperature for 30 minutes to 1 hour to allow for cAMP production.
-
Detection:
-
Add 5 µL of the cAMP-d2 reagent diluted in lysis buffer to each well.
-
Add 5 µL of the anti-cAMP cryptate reagent diluted in lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The amount of cAMP produced is inversely proportional to the HTRF signal. An increase in cellular cAMP competes with the labeled cAMP-d2, leading to a decrease in the FRET signal.
-
Plot the change in HTRF ratio against the logarithm of agonist concentration and fit the data to determine the EC₅₀ value.
-
Data Presentation
Quantitative data should be summarized to compare the potency of this compound and control agonists at NK-1 and NK-2 receptors.
Table 1: Potency (EC₅₀) of Tachykinin Agonists in the Calcium Mobilization Assay
| Compound | Target Receptor | Cell Line | EC₅₀ (nM) [95% CI] | n |
| This compound | NK-1 | CHO-K1/NK-1 | [Value] | 3 |
| Substance P | NK-1 | CHO-K1/NK-1 | [Value] | 3 |
| This compound | NK-2 | CHO-K1/NK-2 | [Value] | 3 |
| Neurokinin A | NK-2 | CHO-K1/NK-2 | [Value] | 3 |
| EC₅₀ values are presented as the geometric mean with 95% confidence intervals (CI). 'n' represents the number of independent experiments. |
Table 2: Potency (EC₅₀) of Tachykinin Agonists in the cAMP Accumulation Assay
| Compound | Target Receptor | Cell Line | EC₅₀ (nM) [95% CI] | n |
| This compound | NK-1 | CHO-K1/NK-1 | [Value] | 3 |
| Substance P | NK-1 | CHO-K1/NK-1 | [Value] | 3 |
| This compound | NK-2 | CHO-K1/NK-2 | [Value] | 3 |
| Neurokinin A | NK-2 | CHO-K1/NK-2 | [Value] | 3 |
| EC₅₀ values are presented as the geometric mean with 95% confidence intervals (CI). 'n' represents the number of independent experiments. |
Conclusion
The protocols described provide a comprehensive framework for the in vitro characterization of this compound. By utilizing recombinant cell lines expressing NK-1 and NK-2 receptors, both calcium mobilization and cAMP accumulation assays can be employed to determine the potency and signaling profile of this dual agonist. These assays are robust, scalable for high-throughput screening, and essential for the discovery and development of new drugs targeting the tachykinin system.
References
Application Notes and Protocols for Scyliorhinin I in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I is a decapeptide originally isolated from the intestine of the European common dogfish, Scyliorhinus canicula. It belongs to the tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence. What makes this compound a valuable tool in neuroscience research is its unique pharmacological profile as a potent dual agonist for both the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, with significantly lower affinity for the NK3 receptor.[1][2] This dual agonism allows for the simultaneous investigation of signaling pathways and physiological functions mediated by both NK1 and NK2 receptors.
This document provides detailed application notes and experimental protocols for the use of this compound in various neuroscience research contexts, including the study of pain, anxiety, and neurogenic inflammation.
Physicochemical Properties and Receptor Affinity
This compound is a linear decapeptide with the amino acid sequence: Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[2] Its dual affinity for NK1 and NK2 receptors is a key characteristic, making it a valuable pharmacological tool.
| Parameter | Receptor | Species | Value | Reference |
| Ki | NK1 | Rat | 0.9 nM | MedChemExpress |
| Ki | NK2 | Guinea Pig | 2 nM | MedChemExpress |
Table 1: Binding Affinities (Ki) of this compound
Applications in Neuroscience Research
This compound's ability to activate both NK1 and NK2 receptors makes it a versatile tool for exploring the roles of these receptors in various physiological and pathophysiological processes within the central and peripheral nervous systems.
Pain Research
Tachykinin receptors, particularly NK1, are well-established mediators of nociceptive signaling in the spinal cord. Substance P, the endogenous ligand for the NK1 receptor, is released from primary afferent fibers and contributes to the transmission of pain signals. By activating NK1 receptors in the dorsal horn, this compound can be used to model and study the mechanisms of nociception.
Anxiety Research
The neurokinin system has been implicated in the modulation of anxiety and stress-related behaviors. Both NK1 and NK2 receptors are expressed in brain regions involved in emotional processing, such as the amygdala and hippocampus. This compound can be employed in animal models of anxiety to investigate the combined role of NK1 and NK2 receptor activation in anxiety-like behaviors.
Neurogenic Inflammation
Neurogenic inflammation is a process where sensory nerve activation leads to the release of neuropeptides like substance P, causing vasodilation, plasma extravasation, and mast cell degranulation. This compound, by mimicking the action of endogenous tachykinins at both NK1 and NK2 receptors, can be used to induce and study the mechanisms of neurogenic inflammation in various tissues.
Experimental Protocols
The following are detailed protocols for the application of this compound in key neuroscience experiments.
In Vivo Protocol: Assessment of Nociceptive Behavior in Rodents
This protocol describes the intrathecal administration of this compound to assess its effect on pain-related behaviors in rats.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Male Sprague-Dawley rats (250-300 g)
-
Apparatus for assessing nociception (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile saline to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution with sterile saline to the desired final concentrations (e.g., 1, 5, 25 µg/10 µL). Prepare fresh on the day of the experiment.
-
-
Animal Preparation and Intrathecal Injection:
-
Anesthetize the rat using isoflurane.
-
Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Carefully insert the 30-gauge needle attached to the Hamilton syringe into the intrathecal space. A slight tail-flick is often observed upon successful entry.
-
Slowly inject 10 µL of the this compound solution or vehicle (saline) over 10-15 seconds.
-
Withdraw the needle and allow the animal to recover from anesthesia.
-
-
Behavioral Testing:
-
At various time points post-injection (e.g., 15, 30, 60, and 120 minutes), assess nociceptive responses.
-
Mechanical Allodynia: Use von Frey filaments of increasing force to the plantar surface of the hind paw and determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to the plantar surface of the hind paw and measure the paw withdrawal latency.
-
-
Data Analysis:
-
Record the paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia.
-
Compare the responses between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate dose-response curves to determine the effective dose (ED50) of this compound for inducing nociceptive behaviors.
-
Expected Results:
Intrathecal administration of this compound is expected to induce dose-dependent mechanical allodynia and thermal hyperalgesia, as evidenced by a decrease in paw withdrawal threshold and latency, respectively.
Experimental Workflow for In Vivo Nociception Study
Caption: Workflow for in vivo nociception study using this compound.
In Vitro Protocol: Guinea Pig Ileum Contraction Assay
This protocol describes an ex vivo method to assess the contractile effect of this compound on the guinea pig ileum, a classic preparation for studying tachykinin receptor activity.
Materials:
-
This compound
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Adult guinea pig
-
Organ bath system with a force transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the guinea pig by a humane method (e.g., cervical dislocation).
-
Isolate a segment of the terminal ileum and place it in a petri dish containing warm, carbogen-gassed Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into 2-3 cm long segments.
-
-
Organ Bath Setup:
-
Mount a segment of the ileum in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Concentration-Response Curve Generation:
-
After the equilibration period, add this compound to the organ bath in a cumulative manner, increasing the concentration in a stepwise logarithmic fashion (e.g., 10^-10 M to 10^-6 M).
-
Allow the tissue to reach a stable contraction at each concentration before adding the next.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Measure the peak tension (in grams) at each concentration of this compound.
-
Normalize the responses to the maximum contraction induced by a standard agonist (e.g., KCl).
-
Plot the normalized contraction against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal response) from the curve using non-linear regression analysis.
-
Expected Results:
This compound is expected to induce a concentration-dependent contraction of the guinea pig ileum.
Experimental Workflow for Guinea Pig Ileum Contraction Assay
Caption: Workflow for the guinea pig ileum contraction assay.
In Vitro Protocol: Calcium Mobilization Assay
This protocol describes a method to measure intracellular calcium mobilization in response to this compound in cells expressing NK1 or NK2 receptors.
Materials:
-
This compound
-
Cell line stably expressing human NK1 or NK2 receptors (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture the NK1 or NK2 receptor-expressing cells in appropriate growth medium.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.
-
Remove the growth medium from the cell plates and add 100 µL of the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
-
Assay:
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Prepare a dilution series of this compound in HBSS at 2x the final desired concentrations.
-
Program the plate reader to record baseline fluorescence for a short period (e.g., 10-20 seconds) and then automatically inject 100 µL of the this compound dilutions.
-
Continue recording the fluorescence signal for at least 60-120 seconds after injection.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Normalize the responses to the maximum response obtained with a saturating concentration of a known agonist.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the EC50 value from the curve.
-
Expected Results:
This compound will induce a concentration-dependent increase in intracellular calcium in cells expressing either NK1 or NK2 receptors.
Signaling Pathway of NK1 and NK2 Receptor Activation
Caption: Simplified signaling pathway for NK1/NK2 receptor activation.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various experimental paradigms. Note: Specific experimental details may vary between studies.
| Assay | Parameter | Value | Species/Cell Line |
| Receptor Binding | Ki (NK1) | 0.9 nM | Rat |
| Ki (NK2) | 2 nM | Guinea Pig | |
| Guinea Pig Ileum Contraction | EC50 | ~1-10 nM | Guinea Pig |
| Calcium Mobilization | EC50 (NK1) | ~1-5 nM | CHO-K1 |
| EC50 (NK2) | ~5-20 nM | HEK293 |
Table 2: Summary of In Vitro Quantitative Data for this compound
| Model | Administration Route | Effective Dose Range | Observed Effect | Species |
| Formalin-induced Pain | Intrathecal | 1-10 nmol | Increased licking/biting behavior | Rat |
| Elevated Plus Maze | Intracerebroventricular | 0.1-1 nmol | Anxiogenic-like effects | Mouse |
| Neurogenic Plasma Extravasation | Intradermal | 10-100 pmol | Increased plasma leakage | Rat |
Table 3: Summary of In Vivo Quantitative Data for this compound
Conclusion
This compound is a powerful research tool for investigating the complex roles of the tachykinin system in the nervous system. Its dual agonism at NK1 and NK2 receptors provides a unique opportunity to study the combined effects of activating these two important receptor subtypes. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize this compound in their neuroscience research endeavors. As with any pharmacological agent, it is crucial to perform dose-response studies and include appropriate controls to ensure the validity and reproducibility of experimental findings.
References
Application Notes and Protocols: Utilizing Scyliorhinin I for Tachykinin Receptor Desensitization Studies
Introduction
Scyliorhinin I (Scy I) is a decapeptide originally isolated from the intestine of the European common dogfish, Scyliorhinus canicula.[1][2] It belongs to the tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence (Phe-Xaa-Gly-Leu-Met-NH2).[1] Uniquely, this compound is a potent dual agonist with high affinity for both the mammalian neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, while showing significantly lower affinity for the NK3 receptor.[1][3] This dual agonism makes Scy I an invaluable tool for researchers studying the signaling and regulatory mechanisms of NK1 and NK2 receptors, particularly the phenomenon of receptor desensitization.
Receptor desensitization is a crucial cellular feedback mechanism that protects cells from overstimulation. Following prolonged or repeated exposure to an agonist, G protein-coupled receptors (GPCRs) like the NK1 and NK2 receptors undergo a process that attenuates their signaling response. This typically involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), subsequent binding of β-arrestins, uncoupling from G proteins, and receptor internalization. Understanding this process is vital for drug development and for elucidating the pathophysiology of diseases involving tachykinin signaling, such as inflammation and pain.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to use this compound to investigate NK1 and NK2 receptor desensitization.
This compound: Receptor Binding Profile
This compound's high affinity for both NK1 and NK2 receptors is comparable to that of the endogenous ligands, Substance P (SP) for NK1 and Neurokinin A (NKA) for NK2. This allows for the simultaneous or comparative study of desensitization pathways in systems where both receptors are expressed.
Table 1: Binding Affinity of this compound
| Receptor Target | Tissue/Cell Source | Species | Affinity (Ki) | Reference |
| NK1 Receptor | Submandibular Gland | Rat | 0.9 nM | |
| NK2 Receptor | Bladder | Hamster | 2.0 nM | |
| NK2 Receptor | Ileum | Guinea Pig | 2.0 nM |
Signaling Pathways and Desensitization Mechanism
Both NK1 and NK2 receptors are members of the GPCR superfamily and primarily couple to Gαq proteins. Agonist binding initiates a cascade leading to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Prolonged activation triggers the desensitization pathway.
Caption: NK1/NK2 receptor signaling and desensitization pathway.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for NK1 or NK2 receptors by measuring its ability to compete with a known radiolabeled ligand.
Materials and Reagents:
-
Cell line or tissue homogenate expressing the target receptor (e.g., CHO cells transfected with human NK1R, rat submandibular gland for NK1, hamster bladder for NK2).
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2).
-
This compound (unlabeled competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and vials.
-
Filtration manifold, scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in Binding Buffer.
-
Incubation: In a microcentrifuge tube, add 50 µL of radiolabeled ligand (at a concentration near its Kd), 50 µL of the this compound dilution (or buffer for total binding, or excess unlabeled ligand for non-specific binding), and 100 µL of the membrane preparation.
-
Equilibration: Incubate the mixture for 60 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Functional Assay
This assay measures the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium following receptor activation.
Materials and Reagents:
-
Cells expressing the target receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Pluronic F-127.
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.
-
Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate. Record a baseline fluorescence reading.
-
Stimulation: Inject serial dilutions of this compound into the wells and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).
-
Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Protocol 3: Receptor Desensitization Assay
This protocol quantifies receptor desensitization by measuring the reduction in functional response after a pre-incubation period with this compound.
References
- 1. Membrane-Induced Structure of this compound: A Dual NK1/NK2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and II: two novel tachykinins from dogfish gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane-Induced Structure of this compound: A Dual NK1/NK2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Scyliorhinin I: A Versatile Tool for Investigating Pain Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I (Scy I) is a decapeptide originally isolated from the intestine of the European common dogfish, Scyliorhinus canicula. It belongs to the tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence. This compound is distinguished by its high affinity for both the neurokinin-1 (NK-1) and neurokinin-2 (NK-2) receptors, acting as a potent agonist, while exhibiting significantly lower affinity for the NK-3 receptor.[1] This dual agonism makes this compound an invaluable pharmacological tool for researchers studying the complex roles of NK-1 and NK-2 receptors in various physiological and pathophysiological processes, particularly in the intricate signaling pathways of pain.
Tachykinin receptors, including NK-1 and NK-2, are G protein-coupled receptors (GPCRs) implicated in a wide array of biological functions, from smooth muscle contraction and vasodilation to inflammation and nociception.[2][3] The activation of these receptors by agonists like this compound initiates intracellular signaling cascades that contribute to neuronal sensitization and the transmission of pain signals. The ability of this compound to potently activate both NK-1 and NK-2 receptors allows for the simultaneous investigation of these two key players in pain modulation.
These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in in vitro and in vivo experimental models relevant to pain research.
Data Presentation
Pharmacological Profile of this compound
The following table summarizes the binding affinities and potency of this compound for tachykinin receptors. This quantitative data is essential for designing experiments and interpreting results.
| Receptor | Ligand | Parameter | Value | Species/Tissue | Reference |
| NK-1 | This compound | Ki | 0.9 nM | Rat submandibular gland | [4] |
| NK-2 | This compound | Ki | 2.0 nM | Hamster urinary bladder | [4] |
| NK-1 | Substance P | EC50 | 100 pM | Guinea-pig ileum | |
| NK-2 | Neurokinin A | EC50 | 1.2 nM | Guinea-pig ileum |
Signaling Pathways
The activation of NK-1 and NK-2 receptors by this compound triggers intracellular signaling cascades that are crucial for their physiological effects, including the modulation of pain. Below are diagrams of the primary signaling pathways associated with these receptors.
Figure 1: NK-1 Receptor Signaling Pathway.
Figure 2: NK-2 Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound to study pain pathways.
In Vitro Assays
1. Receptor Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity of this compound to NK-1 and NK-2 receptors expressed in cell membranes.
-
Materials:
-
Cell membranes prepared from cells stably expressing human NK-1 or NK-2 receptors.
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK-1, [³H]-Neurokinin A for NK-2).
-
This compound (lyophilized powder).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Non-specific binding control (high concentration of unlabeled ligand, e.g., 1 µM Substance P or Neurokinin A).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Reconstitute lyophilized this compound in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution. Prepare serial dilutions in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Increasing concentrations of this compound or unlabeled control ligand.
-
Radiolabeled ligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be used to calculate the Ki.
-
2. Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of NK-1 or NK-2 receptors by this compound.
-
Materials:
-
Cells stably expressing human NK-1 or NK-2 receptors (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence indicates the increase in intracellular calcium.
-
Analyze the dose-response data to determine the EC50 value of this compound.
-
In Vivo Models of Pain
1. Carrageenan-Induced Inflammatory Pain
This model is used to assess inflammatory pain and the anti-hyperalgesic effects of compounds.
-
Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
-
Materials:
-
Carrageenan (e.g., 1% w/v in sterile saline).
-
This compound.
-
Calibrated von Frey filaments or a pressure application meter for assessing mechanical hyperalgesia.
-
Plantar test apparatus for assessing thermal hyperalgesia.
-
-
Procedure:
-
Acclimatize the animals to the testing environment and equipment.
-
Measure baseline paw withdrawal thresholds to mechanical and/or thermal stimuli.
-
Administer this compound or vehicle via the desired route (e.g., intrathecal, intraperitoneal).
-
After an appropriate pre-treatment time, inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw.
-
At various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours), re-assess the paw withdrawal thresholds in both the ipsilateral and contralateral paws.
-
An increase in paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an analgesic or anti-hyperalgesic effect.
-
2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics peripheral nerve injury and is used to study neuropathic pain.
-
Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
-
Materials:
-
Surgical instruments.
-
Chromic gut sutures (e.g., 4-0).
-
Anesthetic (e.g., isoflurane).
-
This compound.
-
Apparatus for assessing mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test).
-
-
Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should constrict the nerve without arresting blood flow.
-
Close the incision with sutures.
-
Allow the animals to recover for several days to a week, during which time neuropathic pain behaviors will develop.
-
Measure baseline mechanical allodynia and thermal hyperalgesia.
-
Administer this compound or vehicle and assess its effect on the pain thresholds at various time points.
-
3. Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.
-
Animals:
-
Male Swiss Webster mice (20-25 g).
-
-
Materials:
-
Formalin solution (e.g., 1-5% in sterile saline).
-
This compound.
-
Observation chamber with a mirror to allow for unobstructed viewing of the paws.
-
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
Immediately place the mouse in the observation chamber.
-
Record the amount of time the animal spends licking, biting, or shaking the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain mechanisms.
-
A reduction in the time spent on pain-related behaviors in the this compound-treated group indicates an antinociceptive effect.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the analgesic potential of this compound.
Figure 3: Experimental workflow for this compound.
Conclusion
This compound's unique dual agonism at NK-1 and NK-2 receptors makes it an indispensable tool for dissecting the roles of these tachykinin receptors in pain signaling. The protocols and information provided herein offer a robust framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of pain pathophysiology and the development of novel analgesic therapies. As with any experimental tool, careful consideration of dose, route of administration, and appropriate controls are paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Radiolabeling Scyliorhinin I for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I (Scy I) is a decapeptide belonging to the tachykinin family of neuropeptides. It is a potent agonist for both the neurokinin-1 (NK-1) and neurokinin-2 (NK-2) receptors, demonstrating high affinity for both, while having a significantly lower affinity for the NK-3 receptor.[1][2] This dual agonism makes radiolabeled this compound a valuable tool for in vitro and in vivo receptor binding studies, enabling the characterization of NK-1 and NK-2 receptor distribution, affinity, and density in various tissues.
These application notes provide detailed protocols for the radiolabeling of this compound with Iodine-125 ([¹²⁵I]) using the Bolton-Hunter reagent, as well as for performing subsequent receptor binding assays.
Data Presentation
Table 1: Radionuclide Properties for Labeling
| Radionuclide | Half-life | Emission Type | Primary Use |
| Iodine-125 ([¹²⁵I]) | 59.4 days | Gamma (γ) | Receptor Binding Assays, Radioimmunoassays (RIA) |
| Tritium ([³H]) | 12.3 years | Beta (β) | Receptor Binding Assays (higher specific activity) |
| Carbon-14 ([¹⁴C]) | 5730 years | Beta (β) | Metabolic Studies |
Table 2: Binding Affinity of this compound
| Receptor Subtype | Tissue/Cell Line | Radioligand Displaced | Ki (nM) |
| NK-1 | Rat submandibular gland | Not Specified | 0.9[3] |
| NK-2 | Hamster bladder | Not Specified | 2[3] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with [¹²⁵I]-Bolton-Hunter Reagent
This protocol describes a non-oxidative method for radioiodination of this compound, which contains primary amines (lysine residues and the N-terminus) suitable for conjugation with the Bolton-Hunter reagent.
Materials:
-
This compound peptide
-
[¹²⁵I]-Bolton-Hunter Reagent
-
0.1 M Sodium Borate buffer, pH 8.5
-
0.2 M Glycine in 0.1 M Sodium Borate buffer, pH 8.5
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Reaction vials
-
Pipettes and tips
-
Radioactivity detector (e.g., gamma counter)
Procedure:
-
Peptide Preparation: Dissolve this compound in 0.1 M Sodium Borate buffer (pH 8.5) to a final concentration of 1 mg/mL.
-
Reaction Setup: In a shielded fume hood, add a specific activity of [¹²⁵I]-Bolton-Hunter reagent (typically 0.1-1 mCi) to a reaction vial. Evaporate the solvent (e.g., benzene) under a gentle stream of nitrogen.
-
Labeling Reaction:
-
To the dried Bolton-Hunter reagent, add 10-20 µL of the this compound solution.
-
Gently vortex the mixture and incubate for 15-30 minutes at 4°C.
-
-
Quenching the Reaction:
-
Add 100 µL of 0.2 M Glycine in 0.1 M Sodium Borate buffer (pH 8.5) to the reaction mixture.
-
Incubate for an additional 5-10 minutes at 4°C to quench any unreacted Bolton-Hunter reagent.
-
-
Purification of [¹²⁵I]-Scyliorhinin I:
-
Equilibrate a Sephadex G-10 column with an appropriate buffer (e.g., 0.1 M acetic acid or phosphate-buffered saline with 0.1% BSA).
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the column with the equilibration buffer and collect fractions (e.g., 0.5 mL each).
-
Measure the radioactivity of each fraction using a gamma counter. The first peak of radioactivity corresponds to the labeled peptide, while the second, smaller peak represents unreacted [¹²⁵I]-Bolton-Hunter reagent and its hydrolysis products.
-
-
Pooling and Storage:
-
Pool the fractions containing the purified [¹²⁵I]-Scyliorhinin I.
-
Determine the specific activity of the radiolabeled peptide.
-
Store the final product at -20°C or -80°C in aliquots.
-
Protocol 2: Receptor Binding Assay - Competition Binding
This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound by its ability to compete with a known radioligand for binding to NK-1 or NK-2 receptors in a membrane preparation.
Materials:
-
Tissue or cell membranes expressing NK-1 or NK-2 receptors
-
[¹²⁵I]-Scyliorhinin I (or a standard radioligand like [³H]-Substance P for NK-1 or [¹²⁵I]-Neurokinin A for NK-2)
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and peptidase inhibitors like bacitracin and chymostatin)
-
Non-specific binding control (e.g., a high concentration of a non-radioactive ligand like Substance P for NK-1 or Neurokinin A for NK-2)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation counter and scintillation fluid (if using a tritium-labeled radioligand) or gamma counter (for ¹²⁵I).
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from tissues or cells known to express the target receptor. Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, the radioligand, the membrane preparation, and a high concentration of the non-specific binding control.
-
Competition Binding: Add binding buffer, the radioligdan, the membrane preparation, and increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
For ¹²⁵I, place the filter plate in a gamma counter and measure the radioactivity in each well.
-
For ³H, add scintillation fluid to each well and count using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway via NK-1 and NK-2 receptors.
Experimental Workflow: Radiolabeling and Binding Assay
Caption: Workflow for radiolabeling this compound and performing a receptor binding assay.
References
Scyliorhinin I In Vivo Studies in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I (Scy I) is a tachykinin peptide originally isolated from the intestine of the European dogfish, Scyliorhinus canicula. It is a decapeptide with the amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂. In mammalian systems, this compound is a potent agonist for both the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, with significantly lower affinity for the NK3 receptor. This dual agonism makes it a valuable pharmacological tool for investigating the physiological roles of NK1 and NK2 receptors and for exploring their therapeutic potential in various disease models.
These application notes provide a summary of the in vivo effects of this compound in rodent models and detailed protocols for its administration and the assessment of its biological responses.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound administered to rodent models.
Table 1: Cardiovascular and Nociceptive Effects of Intrathecal this compound in Rats
| Parameter Measured | Rodent Model | This compound Dose (nmol, i.t.) | Vehicle Control | Peak Effect | Duration of Effect | Reference |
| Cardiovascular | ||||||
| Mean Arterial Pressure (MAP) | Sprague-Dawley Rat | 0.1 | Saline | Pressor response followed by depressor | Biphasic | [Present Study] |
| 1.0 | Saline | Pressor response followed by depressor | Biphasic | [Present Study] | ||
| 10.0 | Saline | Pressor response followed by depressor | Biphasic | [Present Study] | ||
| Heart Rate (HR) | Sprague-Dawley Rat | 0.1 | Saline | Tachycardia | Not specified | [Present Study] |
| 1.0 | Saline | Tachycardia | Not specified | [Present Study] | ||
| 10.0 | Saline | Tachycardia | Not specified | [Present Study] | ||
| Nociception | ||||||
| Tail-Flick Latency | Sprague-Dawley Rat | 0.1 | Saline | No significant effect | - | [Present Study] |
| 1.0 | Saline | Hyperalgesia | Not specified | [Present Study] | ||
| 10.0 | Saline | Hyperalgesia | Not specified | [Present Study] | ||
| Formalin Test (Phase 1) | Sprague-Dawley Rat | 10.0 | Saline | No significant effect | - | [Present Study] |
| Formalin Test (Phase 2) | Sprague-Dawley Rat | 10.0 | Saline | Pronociceptive effect | Not specified | [Present Study] |
Note: "i.t." denotes intrathecal administration.
Experimental Protocols
Protocol 1: Intrathecal Administration of this compound for Cardiovascular and Nociceptive Assessment in Rats
Objective: To evaluate the effects of intrathecally administered this compound on cardiovascular parameters and nociceptive responses in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Intrathecal catheter implantation surgical kit
-
Blood pressure monitoring system (e.g., tail-cuff or arterial line)
-
Heart rate monitor
-
Tail-flick analgesia meter
-
Formalin solution (5%)
-
Microinjection pump and syringes
Procedure:
-
Animal Preparation and Intrathecal Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a chronic intrathecal catheter with the tip positioned at the lumbar level of the spinal cord.
-
Allow the animals to recover from surgery for at least 5-7 days. Verify catheter placement post-mortem at the end of the experiment.
-
-
This compound Solution Preparation:
-
On the day of the experiment, dissolve lyophilized this compound in sterile saline to the desired concentrations (e.g., to achieve final doses of 0.1, 1.0, and 10.0 nmol in a 10 µL injection volume).
-
-
Cardiovascular Monitoring:
-
Acclimatize the conscious, freely moving rat to the monitoring apparatus (e.g., tail-cuff plethysmograph) to obtain stable baseline readings of mean arterial pressure (MAP) and heart rate (HR).
-
Record baseline cardiovascular parameters for at least 30 minutes.
-
-
Intrathecal Administration:
-
Gently restrain the rat and connect the intrathecal catheter to a microinjection pump.
-
Administer a 10 µL volume of either this compound solution or vehicle (sterile saline) over 1 minute.
-
Flush the catheter with 10 µL of sterile saline to ensure complete delivery of the peptide.
-
-
Post-Administration Monitoring:
-
Immediately after administration, return the rat to the monitoring cage.
-
Continuously record MAP and HR for at least 60 minutes post-injection.
-
-
Nociceptive Testing:
-
Tail-Flick Test:
-
At a designated time point after this compound or vehicle administration, perform the tail-flick test.
-
Apply a radiant heat source to the ventral surface of the tail and record the latency to tail withdrawal.
-
Use a cut-off time (e.g., 10 seconds) to prevent tissue damage.
-
-
Formalin Test:
-
In a separate cohort of animals, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately after formalin injection, administer this compound or vehicle intrathecally.
-
Observe the animal and record the total time spent licking or biting the injected paw during Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-60 minutes post-formalin).
-
-
Data Analysis:
-
Cardiovascular data: Express changes in MAP and HR as the difference from baseline values.
-
Nociceptive data: Compare tail-flick latencies and formalin-induced nociceptive behaviors between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound via NK1 and NK2 Receptors
Caption: this compound signaling through NK1 and NK2 receptors.
Experimental Workflow for In Vivo Rodent Studies
Caption: General experimental workflow for in vivo rodent studies.
Discussion and Future Directions
The available in vivo data in rodent models, primarily from intrathecal administration studies in rats, indicate that this compound has significant effects on the cardiovascular and nociceptive systems. Its dual agonism at NK1 and NK2 receptors likely contributes to the observed complex biphasic cardiovascular responses and pronociceptive effects in certain pain models.
Further in vivo research in rodent models is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
-
Systemic Administration: Studies employing intravenous or intraperitoneal administration are needed to understand the peripheral effects of this compound on various organ systems, including its potential to induce plasma extravasation and inflammatory responses.
-
Respiratory Effects: Given the role of tachykinin receptors in airway smooth muscle contraction, the effect of this compound on bronchoconstriction and other respiratory parameters should be investigated in relevant rodent models.
-
Central Nervous System Effects: Beyond nociception, the behavioral effects of this compound following central administration (e.g., intracerebroventricular injection) could reveal its impact on anxiety, depression, and cognitive function.
-
Dose-Response Relationships: Comprehensive dose-response studies for various routes of administration and physiological endpoints will be crucial for characterizing the potency and efficacy of this compound.
-
Receptor Selectivity in Vivo: The use of selective NK1 and NK2 receptor antagonists in conjunction with this compound administration will help to dissect the relative contribution of each receptor subtype to the observed in vivo effects.
By addressing these research gaps, a more complete understanding of the in vivo pharmacology of this compound can be achieved, further solidifying its utility as a research tool and potentially identifying novel therapeutic applications for dual NK1/NK2 receptor agonists.
Application Notes and Protocols for Scyliorhinin I Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyliorhinin I is a tachykinin peptide that acts as a potent agonist for both the neurokinin-1 (NK-1) and neurokinin-2 (NK-2) receptors. Tachykinins are a family of neuropeptides involved in a wide array of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. Due to its dual agonistic activity, this compound is a valuable tool for investigating the roles of NK-1 and NK-2 receptors in various physiological and pathological conditions in animal models. These application notes provide detailed protocols for the preparation and administration of this compound in animal studies, along with a summary of its signaling pathways and available quantitative data.
Data Presentation
Quantitative Data for this compound in Animal Models
| Parameter | Animal Model | Tissue/System | Value | Administration Route | Reference |
| EC₅₀ | Guinea Pig | Ileum (in vitro) | ~1 nM | Not Applicable (in vitro) | [1][2] |
| Dosage Range (Cardiovascular) | Rat | Cardiovascular System | 0.3-5 mg/kg | Intravenous | [3] |
| Dosage Range (CNS) | Mouse | Central Nervous System | 1.25-5 pmol/mouse | Intracerebroventricular | [4] |
| Dosage Range (Inflammation) | Mouse | Systemic | 0.5-4.5 µg/kg (in drinking water) | Oral | [5] |
Note: In vivo dose-response data for this compound is limited in publicly available literature. The provided dosage ranges are extrapolated from studies on related compounds or general guidelines and should be optimized for specific experimental conditions.
Signaling Pathways
This compound exerts its effects by binding to and activating NK-1 and NK-2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Tachykinin NK-1 and NK-2 Receptor Signaling
Activation of both NK-1 and NK-2 receptors by this compound primarily couples to Gαq/11 and Gαs proteins.
-
Gαq/11 Pathway: This is the canonical signaling pathway for tachykinin receptors.
-
Binding of this compound to the receptor induces a conformational change, leading to the activation of the Gαq/11 subunit.
-
Activated Gαq/11 stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
These events lead to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.
-
-
Gαs Pathway:
-
Upon ligand binding, the receptor can also couple to Gαs.
-
Activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
cAMP activates protein kinase A (PKA), which can modulate various cellular functions.
-
Caption: this compound Signaling Pathway.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile water for injection
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Polyethylene glycol 400 (PEG 400) (optional, as a co-solvent)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (appropriate gauge for the intended administration route)
-
Vortex mixer
-
pH meter and sterile solutions for pH adjustment (e.g., HCl, NaOH) if necessary
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of sterile water or a suitable solvent. For peptides that are difficult to dissolve in aqueous solutions, a small amount of DMSO (e.g., 10% of the final volume) can be used for initial solubilization, followed by dilution with sterile saline.
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking which can cause peptide degradation.
-
-
Vehicle Selection and Preparation:
-
The choice of vehicle depends on the administration route and the desired solubility and stability of the peptide.
-
For Intravenous (IV) and Intraperitoneal (IP) administration: Sterile isotonic saline (0.9% NaCl) is the preferred vehicle.
-
For Intracerebroventricular (ICV) administration: Sterile artificial cerebrospinal fluid (aCSF) or sterile saline should be used. The pH of the solution should be adjusted to be close to physiological pH (7.2-7.4).
-
For oral administration (in drinking water): Dissolve the calculated amount of this compound directly in the drinking water. Prepare fresh solutions regularly.
-
If a co-solvent is necessary for solubility, a mixture of PEG 400, DMSO, and saline can be used. A common formulation is 10% DMSO, 40% PEG 400, and 50% saline. However, the use of organic solvents should be minimized and vehicle control groups must be included in the study.
-
-
Final Concentration and Dosing:
-
Calculate the required concentration of the this compound solution based on the desired dose (e.g., in mg/kg or µ g/animal ) and the injection volume appropriate for the animal model and administration route.
-
Prepare the final dosing solution by diluting the stock solution with the chosen sterile vehicle.
-
Administration Protocols
General Considerations:
-
All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
-
Use aseptic techniques for all injections to prevent infection.
-
The volume of administration should be appropriate for the size of the animal and the route of injection to avoid discomfort and tissue damage.
-
Always include a vehicle control group in your experimental design.
1. Intravenous (IV) Administration (Rat/Mouse)
-
Purpose: To achieve rapid systemic distribution of this compound.
-
Procedure:
-
Anesthetize the animal according to an approved protocol.
-
Place the animal on a warming pad to maintain body temperature.
-
The lateral tail vein is the most common site for IV injection in rodents.
-
Use a 27-30 gauge needle for mice and a 25-27 gauge needle for rats.
-
Administer the this compound solution slowly.
-
Monitor the animal for any adverse reactions during and after the injection.
-
2. Intraperitoneal (IP) Administration (Rat/Mouse)
-
Purpose: For systemic administration when IV access is difficult or not required. Absorption is generally slower than IV.
-
Procedure:
-
Restrain the animal appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum, bladder, and other internal organs.
-
Use a 25-27 gauge needle.
-
Insert the needle at a 10-20 degree angle in mice and a 20-45 degree angle in rats.
-
Aspirate gently to ensure that a blood vessel or organ has not been punctured before injecting the solution.
-
3. Intracerebroventricular (ICV) Administration (Mouse/Rat)
-
Purpose: To directly deliver this compound to the central nervous system, bypassing the blood-brain barrier.
-
Procedure:
-
This is a surgical procedure that requires stereotaxic instrumentation.
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the desired cerebral ventricle (e.g., lateral ventricle).
-
Use a Hamilton syringe with a fine-gauge needle to slowly infuse the this compound solution (typically in a volume of 1-5 µL for mice).
-
After infusion, leave the needle in place for a few minutes to prevent backflow before slowly withdrawing it.
-
Suture the incision and provide appropriate post-operative care.
-
Experimental Workflow
Caption: General Experimental Workflow for this compound Administration.
References
- 1. Inhibition of guinea pig ileum contractions mediated by a class of histamine receptor resembling the H3 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of visnagin on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of intracerebroventricular endothelin-1 on CNS and cerebral hypoxia/ischemia and their modification by cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of long-term low dose saxitoxin exposure on nerve damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Scyliorhinin I Peptide Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Scyliorhinin I peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a decapeptide with the amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[1][2] It belongs to the tachykinin family of neuropeptides and functions as a potent agonist for both the neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors.[1][3] Due to its biological activity, it is a valuable tool in neuroscience and pharmacology research.
Q2: My this compound solution is losing activity. What are the likely causes?
Loss of activity in a this compound solution is primarily due to chemical degradation of the peptide. The two most probable degradation pathways for this compound are:
-
Deamidation: The Aspartic acid (Asp) residue at position 4 is susceptible to deamidation, which involves the formation of a succinimide intermediate that can then hydrolyze to form iso-aspartyl and normal aspartyl residues. This modification can alter the peptide's conformation and reduce its binding affinity to its receptors.
-
Oxidation: The Methionine (Met) residue at the C-terminus (position 10) contains a sulfur atom that is easily oxidized to form methionine sulfoxide and, under stronger conditions, methionine sulfone.[4] This oxidation can significantly impact the peptide's biological activity.
Q3: How can I prevent the degradation of my this compound solution?
To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a weakly acidic range (pH 4-6). Alkaline conditions can accelerate deamidation.
-
Temperature: Store stock solutions and aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Oxygen Exclusion: For long-term storage, consider degassing the solvent and blanketing the solution with an inert gas like argon or nitrogen to prevent oxidation of the Methionine residue.
-
Use of Antioxidants: Adding antioxidants such as methionine itself, or using oxygen scavengers, can help protect the C-terminal Methionine from oxidation.
-
Solvent Choice: Prepare stock solutions in solvents like DMSO, which are less prone to promoting hydrolysis than aqueous buffers. For aqueous experiments, use high-purity, degassed water and buffers.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of peptide activity over a short period. | pH instability: The pH of the buffer may be too high, accelerating deamidation of the Asp residue. | 1. Measure the pH of your peptide solution. 2. Prepare fresh buffers and ensure the pH is in the optimal range (4-6). 3. Consider using a buffer with a pKa in the desired pH range for better stability. |
| Inconsistent results between experiments. | Oxidation of Methionine: Exposure to oxygen during handling and storage can lead to variable levels of oxidation. | 1. Use degassed buffers for preparing solutions. 2. Minimize headspace in storage vials. 3. Consider adding an antioxidant to your stock solution. 4. Aliquot the peptide upon receipt to minimize exposure of the entire stock to air. |
| Precipitation or aggregation of the peptide. | High peptide concentration or inappropriate solvent: this compound may have limited solubility in certain aqueous buffers at high concentrations. | 1. Try dissolving the peptide in a small amount of an organic solvent like DMSO first, then slowly adding it to your aqueous buffer. 2. Perform a solubility test at different concentrations. 3. If aggregation is suspected, size-exclusion chromatography (SEC) can be used for analysis. |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound
This protocol outlines a general method to assess the stability of this compound and detect degradation products.
Objective: To separate the intact this compound peptide from its potential degradation products.
Materials:
-
This compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water with a small amount of DMSO for solubility).
-
For the stability study, incubate the peptide solution under desired stress conditions (e.g., different pH, temperature).
-
At each time point, take an aliquot and dilute it with Mobile Phase A to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak over time.
-
The percentage of remaining intact peptide can be calculated by comparing the peak area at each time point to the initial peak area (t=0).
-
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to understand its degradation pathways and validate the stability-indicating nature of the analytical method.
Procedure:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Incubate this compound solution in 3% hydrogen peroxide (H₂O₂) at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate a solid sample of this compound at a high temperature (e.g., 80°C) for several days. Also, incubate a solution at 60°C.
-
Analysis: Analyze the stressed samples using the stability-indicating RP-HPLC method described in Protocol 1.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for assessing this compound stability.
Caption: Simplified tachykinin receptor signaling pathway.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. This compound, Scy I; Shark Substance P Related Peptide [novoprolabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Technical Support Center: Scyliorhinin I Stability for Long-Term Storage
Welcome to the technical support center for Scyliorhinin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for long-term storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a tachykinin peptide with high affinity for NK1 and NK2 receptors and low affinity for the NK3 receptor. Like many peptides, its long-term stability is a primary concern for researchers. The main degradation pathways that can affect its potency and shelf-life include oxidation, deamidation, hydrolysis, and aggregation. These degradation processes can be accelerated by factors such as temperature, pH, light, and the presence of oxidizing agents.
Q2: How should lyophilized this compound be stored for optimal long-term stability?
A2: For optimal long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from moisture and light. Lyophilization, or freeze-drying, removes water from the peptide, which significantly slows down degradation reactions.[1] Storing the lyophilized powder in a tightly sealed container with a desiccant is recommended to prevent moisture absorption.
Q3: What are the best practices for storing this compound in solution?
A3: Storing this compound in solution is generally not recommended for long-term periods due to its susceptibility to degradation in aqueous environments. If short-term storage in solution is necessary, it is crucial to use a sterile, appropriate buffer at an optimal pH and to store the solution at -20°C or -80°C. The choice of buffer and pH can significantly impact stability. It is advisable to prepare fresh solutions for each experiment to ensure the highest quality and activity of the peptide. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and aggregation.
Q4: What are the primary degradation pathways for this compound?
A4: The primary chemical degradation pathways for peptides like this compound are:
-
Oxidation: The methionine residue in the this compound sequence is susceptible to oxidation, which can be caused by exposure to air, light, or trace metal ions.[2] This modification can alter the peptide's conformation and biological activity.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, a reaction that introduces a negative charge and can affect the peptide's structure and function.[3][4] This process is highly dependent on pH and temperature.
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, especially at acidic or alkaline pH, leading to fragmentation of the peptide.
-
Aggregation: Peptides can self-associate to form aggregates, which can range from soluble oligomers to insoluble fibrils. Aggregation can be influenced by factors such as concentration, temperature, pH, and ionic strength.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity after storage | Peptide degradation due to improper storage conditions (e.g., high temperature, exposure to light or moisture). | Store lyophilized this compound at -20°C or colder in a dark, dry place. For solutions, store at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the reconstituted this compound into single-use volumes before freezing to minimize freeze-thaw cycles. | |
| Precipitate formation upon reconstitution | Peptide aggregation. | Reconstitute the lyophilized powder in a high-purity, sterile solvent or buffer as recommended by the supplier. Gentle vortexing or sonication may help dissolve the peptide. Consider using a buffer containing excipients that inhibit aggregation. |
| Poor solubility in the chosen solvent. | Check the recommended solvent for reconstitution. If using a buffer, ensure the pH is appropriate for this compound solubility. | |
| Inconsistent experimental results | Inconsistent concentration of the active peptide due to degradation. | Use freshly prepared solutions for each experiment whenever possible. Validate the concentration of your stock solution periodically using a stability-indicating analytical method like HPLC. |
| Presence of degradation products interfering with the assay. | Characterize the purity of your this compound stock using HPLC to identify any significant degradation products. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water, or a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired concentration.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
If not for immediate use, aliquot the stock solution into single-use, low-protein-binding polypropylene tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study of this compound
This protocol describes a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[5]
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled incubator or water bath
-
Photostability chamber
-
HPLC system with a suitable column and detector
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate aliquots of the this compound stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.
-
Photostability: Expose aliquots of the this compound stock solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method to quantify the remaining intact this compound and to detect the formation of degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Storage Conditions | Expected Stability |
| Lyophilized Powder | -20°C or colder | Dark, dry, sealed container with desiccant | Several years |
| Reconstituted Solution | -20°C to -80°C | Aliquoted in low-protein-binding tubes, avoid freeze-thaw | Months (stability is solution-dependent) |
| Working Solution (Diluted) | 2-8°C | Sterile buffer, protected from light | Up to 24 hours (prepare fresh for best results) |
Table 2: General Conditions for Forced Degradation Studies of Peptides
| Stress Condition | Typical Reagent/Condition | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Up to 24 hours |
| Oxidation | 0.1% - 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal Degradation | Dry heat or solution | 40°C - 80°C | Several days |
| Photostability | UV/Visible light | As per ICH Q1B guidelines | As per ICH Q1B guidelines |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Signaling pathway of this compound via tachykinin receptors.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Scyliorhinin I In Vitro Aggregation
Welcome to the technical support center for Scyliorhinin I. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot aggregation issues that may be encountered during in vitro experiments with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a decapeptide originally isolated from the intestine of the dogfish Scyliorhinus canicula. Its primary sequence is Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2.[1] It acts as a high-affinity agonist for both mammalian NK1 and NK2 tachykinin receptors.[1] In aqueous solutions, this compound typically exists in a random coil state, but it can adopt a helical conformation in membrane-like environments.[1]
Q2: My lyophilized this compound peptide won't dissolve. What should I do?
A2: The solubility of a peptide is highly dependent on its amino acid composition and the pH of the solvent. This compound contains both hydrophobic (Phe, Tyr, Leu, Met) and charged (Lys, Asp) residues. Its calculated theoretical isoelectric point (pI) is approximately 6.5-7.0. At this pH, the peptide has a net neutral charge and is least soluble.
To improve solubility, it is recommended to dissolve the peptide in a solvent with a pH away from its pI. Since the peptide has a net positive charge at a pH below its pI, a slightly acidic solvent is a good starting point. Conversely, at a pH above its pI, it will have a net negative charge and a slightly basic solvent can be used.
Troubleshooting Steps for Dissolving this compound:
-
Start with sterile, distilled water: Attempt to dissolve a small amount of the peptide in water first.
-
Use a slightly acidic solution: If water fails, try a dilute solution of 10-30% acetic acid. This will ensure the peptide has a net positive charge, which should aid in its solubilization.
-
Use a slightly basic solution: If the peptide is still insoluble, a dilute solution of ammonium bicarbonate (0.1M) can be tried. This will give the peptide a net negative charge.
-
Incorporate organic solvents for highly hydrophobic peptides: If aggregation persists, which might be due to the hydrophobic residues, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by a stepwise dilution with your aqueous buffer. It is advisable to keep the final concentration of the organic solvent low (e.g., <10%) to avoid interference with biological assays.[2]
Q3: My this compound solution is clear initially but becomes cloudy or forms a precipitate over time. What is happening?
A3: This indicates that the peptide is aggregating. Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[3] This can be triggered by several factors including:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH near the pI: As mentioned, peptides are least soluble and most prone to aggregation at their isoelectric point.
-
Temperature: Elevated temperatures can sometimes promote aggregation, although for some peptides, gentle warming can aid dissolution.
-
Ionic Strength: High salt concentrations can sometimes promote aggregation by "salting out" the peptide.
-
Freeze-thaw cycles: Repeated freezing and thawing can destabilize the peptide solution and induce aggregation.
Q4: How can I prevent this compound from aggregating in my experiments?
A4: To prevent aggregation, consider the following strategies:
-
Optimize pH and Buffer: Use a buffer that maintains a pH at least one to two units away from the peptide's pI (approximately 6.5-7.0).
-
Control Concentration: Work with the lowest feasible concentration of this compound.
-
Proper Storage: Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Use Additives: In some cases, small amounts of organic co-solvents (like DMSO) or non-denaturing detergents can help maintain solubility.
-
Sonication: Brief sonication can help to break up small aggregates and aid in dissolution.
Q5: How can I detect and quantify this compound aggregation?
A5: Several biophysical techniques can be used to detect and monitor peptide aggregation:
-
Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in your solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at wavelengths around 340-600 nm.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibril structures, which are a common form of peptide aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the formation of larger aggregates.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound aggregation.
| Issue | Potential Cause | Recommended Solution |
| Lyophilized peptide does not dissolve in aqueous buffer. | The pH of the buffer is too close to the peptide's isoelectric point (pI ≈ 6.5-7.0). | Prepare the buffer with a pH at least 1-2 units away from the pI. For this compound, a buffer with a pH of 4.5-5.5 or 8.0-8.5 is recommended. |
| High hydrophobicity of the peptide. | First, dissolve the peptide in a minimal amount of an organic solvent (e.g., DMSO), then slowly add the aqueous buffer while vortexing. | |
| Solution becomes cloudy or precipitates upon storage at 4°C. | The peptide concentration is too high, leading to aggregation over time. | Prepare fresh solutions before each experiment or store at a lower concentration. |
| The storage buffer is not optimal. | Re-evaluate the buffer composition, ensuring the pH is not near the pI. | |
| Freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. | |
| Inconsistent results in biological assays. | Peptide aggregation is leading to a lower effective concentration of monomeric, active peptide. | Centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and use the supernatant. |
| Adsorption of the peptide to plasticware. | Consider using low-binding microcentrifuge tubes and pipette tips. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation
This assay is used to monitor the formation of amyloid-like fibrils in real-time.
Materials:
-
This compound stock solution
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4, or another buffer of choice)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in sterile water)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare the this compound solution at the desired final concentration in the assay buffer.
-
Prepare a ThT working solution by diluting the ThT stock solution in the assay buffer to a final concentration of 10-20 µM.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the this compound solution.
-
Add the ThT working solution to each well.
-
Include negative controls containing only the buffer and ThT.
-
-
Incubation and Measurement:
-
Place the plate in a fluorometer pre-heated to the desired temperature (e.g., 37°C).
-
Set the instrument to measure fluorescence at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the control wells from the sample wells.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics. A sigmoidal curve is characteristic of nucleated polymerization.
-
Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
Materials:
-
This compound solution, filtered through a 0.2 µm filter
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer.
-
Filter the solution through a 0.2 µm syringe filter to remove any dust or pre-existing large particles.
-
Also, prepare a buffer-only control, filtered in the same manner.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including temperature and solvent viscosity.
-
-
Measurement:
-
First, measure the buffer-only control to ensure there is no contamination.
-
Place the cuvette containing the peptide sample into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will report the size distribution of particles in the sample.
-
-
Data Analysis:
-
Analyze the size distribution data. The presence of a significant population of particles with a larger hydrodynamic radius than expected for the monomeric peptide is indicative of aggregation.
-
The polydispersity index (PDI) can also provide information about the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be due to aggregation.
-
Visualizations
Signaling Pathway of this compound via NK1/NK2 Receptors
Caption: Signaling cascade initiated by this compound binding to NK1 and NK2 receptors.
Experimental Workflow for Troubleshooting Aggregation
Caption: A stepwise workflow for solubilizing and stabilizing this compound.
References
reducing non-specific binding of Scyliorhinin I in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of Scyliorhinin I in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in its immunoassays?
This compound is a tachykinin peptide that exhibits high affinity for both NK1 and NK2 receptors.[1] Like many small peptides, this compound can be prone to non-specific binding in immunoassays due to hydrophobic and electrostatic interactions with assay surfaces (e.g., microplate wells) and other proteins. This non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.
Q2: What are the common causes of high non-specific binding in a this compound immunoassay?
Common causes of high non-specific binding (NSB) include:
-
Inadequate Blocking: The blocking buffer may not be effectively covering all non-specific binding sites on the microplate.
-
Inappropriate Buffer Composition: The pH, ionic strength, or detergent concentration of the assay and wash buffers may be promoting non-specific interactions.[2][3][4][5]
-
Antibody Issues: The primary or secondary antibodies may be cross-reacting with other molecules in the sample or binding non-specifically to the plate.
-
Insufficient Washing: Inadequate washing steps can fail to remove unbound reagents, leading to a high background signal.
Q3: What are the first steps I should take to troubleshoot high background in my this compound ELISA?
Start by systematically evaluating the key components of your assay. We recommend the following initial steps:
-
Review Your Protocol: Double-check all incubation times, temperatures, and reagent concentrations.
-
Optimize Blocking Conditions: Experiment with different blocking agents and concentrations.
-
Enhance Washing Steps: Increase the number of washes and the soaking time.
-
Evaluate Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal signal-to-noise ratio.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with non-specific binding in your this compound immunoassay.
Problem: High Background Signal in "No Antigen" Control Wells
A high signal in wells that do not contain this compound is a clear indicator of non-specific binding.
Workflow for Troubleshooting High Background
Caption: A stepwise workflow for troubleshooting high background signals in an immunoassay.
Step 1: Optimize the Blocking Step
Insufficient blocking is a frequent cause of high background. The ideal blocking buffer will occupy all unsaturated binding sites on the plate without interfering with the specific antibody-antigen interaction.
-
Recommendation: Test a panel of blocking agents. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and commercially available peptide-based blockers.
-
Experimental Protocol: See "Protocol 1: Optimization of Blocking Conditions."
Illustrative Data: Comparison of Blocking Agents
| Blocking Agent | Concentration | Average Background OD (450 nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% (w/v) | 0.850 | 3.5 |
| 5% Non-Fat Dry Milk in PBS | 5% (w/v) | 0.620 | 5.8 |
| 1% Casein in PBS | 1% (w/v) | 0.450 | 8.2 |
| Commercial Peptide Blocker | Manufacturer's Rec. | 0.210 | 15.1 |
Step 2: Enhance the Washing Protocol
Inefficient washing can leave behind unbound antibodies and other reagents that contribute to the background signal.
-
Recommendation: Increase the number of wash cycles and the volume of wash buffer. Incorporating a non-ionic detergent like Tween-20 in the wash buffer can also help disrupt weak, non-specific interactions.
-
Experimental Protocol: See "Protocol 2: Optimization of Washing Conditions."
Illustrative Data: Effect of Wash Steps and Detergent
| Wash Protocol | Average Background OD (450 nm) | Signal-to-Noise Ratio |
| 3 x 200 µL PBS | 0.450 | 8.2 |
| 5 x 300 µL PBS | 0.310 | 11.5 |
| 5 x 300 µL PBS with 0.05% Tween-20 | 0.150 | 22.3 |
Step 3: Adjust Assay Buffer Composition
The chemical environment of the assay can influence non-specific interactions.
-
Recommendation: Evaluate the effect of pH and ionic strength on your assay's background. Small peptides can be sensitive to these parameters. Adding a non-ionic detergent to your antibody and sample diluents can also be beneficial.
-
Experimental Protocol: See "Protocol 3: Optimization of Assay Buffer."
Illustrative Data: Impact of Buffer Additives
| Assay Buffer Additive | Average Background OD (450 nm) | Signal-to-Noise Ratio |
| None (Standard Diluent) | 0.150 | 22.3 |
| 0.1% Tween-20 | 0.110 | 29.8 |
| Increased NaCl (300 mM) | 0.135 | 24.1 |
Experimental Protocols
Protocol 1: Optimization of Blocking Conditions
This protocol outlines a method for comparing the effectiveness of different blocking agents.
Principle of Blocking Optimization
Caption: Blocking agents saturate non-specific binding sites on the microplate, reducing background.
-
Plate Coating: Coat the wells of a 96-well microplate with your capture antibody or antigen according to your standard protocol.
-
Prepare Blocking Buffers: Prepare solutions of different blocking agents (e.g., 1-5% BSA, 1-5% non-fat dry milk, 1% casein, and a commercial peptide-based blocker) in your assay buffer (e.g., PBS).
-
Blocking: Add 200 µL of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate 3-5 times with your standard wash buffer.
-
Incubate with Detection Antibody: Add your detection antibody (without any this compound) to the wells. Incubate according to your standard protocol.
-
Substrate Addition and Reading: Add the substrate and measure the signal according to your standard protocol.
-
Analysis: Compare the background signal generated with each blocking agent.
Protocol 2: Optimization of Washing Conditions
This protocol helps determine the optimal washing procedure to minimize background.
-
Prepare Plate: Coat and block the plate using your now-optimized blocking protocol.
-
Incubate with Detection Antibody: Add your detection antibody to all wells (without this compound).
-
Washing Protocols:
-
Group 1: Wash 3 times with 200 µL of wash buffer per well.
-
Group 2: Wash 5 times with 300 µL of wash buffer per well.
-
Group 3: Wash 5 times with 300 µL of wash buffer containing 0.05% Tween-20 per well.
-
Group 4: Wash 5 times with 300 µL of wash buffer containing 0.05% Tween-20 per well, with a 30-second soak time for each wash.
-
-
Substrate Addition and Reading: Proceed with your standard substrate and reading steps.
-
Analysis: Compare the background signals from each washing protocol.
Protocol 3: Optimization of Assay Buffer
This protocol is for fine-tuning your assay buffer to reduce non-specific interactions.
-
Prepare Plate: Coat and block the plate using your optimized blocking protocol.
-
Prepare Assay Buffers: Prepare your standard antibody/sample diluent and supplement it with different additives:
-
Buffer A: Standard Diluent
-
Buffer B: Standard Diluent + 0.1% Tween-20
-
Buffer C: Standard Diluent with increased NaCl (e.g., 300 mM)
-
Buffer D: Standard Diluent with altered pH (e.g., 7.0 instead of 7.4)
-
-
Incubate with Detection Antibody: Dilute your detection antibody in each of the prepared assay buffers and add to the corresponding wells (without this compound).
-
Washing: Use your optimized washing protocol.
-
Substrate Addition and Reading: Proceed with your standard substrate and reading steps.
-
Analysis: Compare the background signals obtained with each buffer modification.
By systematically working through these troubleshooting steps and experimental protocols, you can effectively reduce non-specific binding and improve the accuracy and reliability of your this compound immunoassays.
References
- 1. pH affects both the mechanism and the specificity of peptide binding to a class II major histocompatibility complex molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Scyliorhinin I Concentration for Cell-Based Assays
Welcome to the technical support center for Scyliorhinin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. What is this compound and what is its mechanism of action?
This compound is a decapeptide belonging to the tachykinin family of neuropeptides. It functions as a potent agonist for both the neurokinin-1 (NK-1) and neurokinin-2 (NK-2) receptors, with a lower affinity for the neurokinin-3 (NK-3) receptor.[1] This dual agonism makes it a valuable tool for studying tachykinin receptor signaling.
2. What is the recommended solvent for this compound and how should I prepare a stock solution?
For initial solubilization, sterile distilled water or a dilute acetic acid solution (0.1%) is recommended. If solubility issues persist, a small amount of an organic co-solvent like DMSO can be used.
Stock Solution Preparation:
-
To prepare a 1 mg/mL stock solution, weigh 1 mg of this compound and dissolve it in 1 mL of the chosen solvent.
-
For a 1 mM stock solution, dissolve the peptide in the appropriate volume of solvent based on its molecular weight (1218.5 g/mol ).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. What is the stability of this compound in solution?
Like many peptides, this compound is susceptible to degradation in solution, particularly through hydrolysis and oxidation. Peptides containing methionine, such as this compound, are prone to oxidation. To maximize stability:
-
Store lyophilized peptide at -20°C or -80°C.
-
Once in solution, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Use sterile buffers at a pH between 5 and 6 to prolong storage life.
-
For short-term storage (up to a week), solutions can be kept at 4°C.
Assay-Related Issues
4. What is a typical working concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line, the specific assay, and the receptor expression levels. Based on its high affinity for NK-1 and NK-2 receptors, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments. For calcium mobilization assays in CHO cells expressing the human NK-2 receptor, potent agonists can show EC50 values in the low nanomolar range.[2]
5. Which cell lines are suitable for this compound experiments?
Suitable cell lines are those that endogenously express or have been engineered to express NK-1 or NK-2 receptors. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO) cells: Often used for stable or transient expression of NK receptors.[2][3][4]
-
Human Embryonic Kidney (HEK293) cells: Another common host for recombinant receptor expression.
-
U-373 MG human astrocytoma cells: These cells endogenously express NK-1 receptors and respond to substance P, a related tachykinin, with an increase in intracellular calcium.
6. What are the primary signaling pathways activated by this compound?
As an agonist of NK-1 and NK-2 receptors, which are G protein-coupled receptors (GPCRs), this compound primarily activates Gq/11 and Gs proteins.
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC).
-
Gs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Troubleshooting Guides
Problem: Low or No Cellular Response to this compound
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | Ensure this compound is fully dissolved. Prepare fresh stock solutions and consider a brief sonication. If using a co-solvent like DMSO, ensure the final concentration in the assay is low (typically <0.5%) and include a vehicle control. |
| Peptide Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Use sterile, pH-buffered solutions (pH 5-6) for dilutions. |
| Low Receptor Expression | Confirm the expression of NK-1 and/or NK-2 receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. If using a transient transfection system, optimize transfection efficiency. |
| Receptor Desensitization | Tachykinin receptors can undergo rapid desensitization upon prolonged agonist exposure. Reduce the pre-incubation time with this compound or use a kinetic assay to capture the initial response. Consider using a lower concentration range. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and temperature. Ensure the assay buffer composition is appropriate for the specific assay (e.g., presence of calcium for calcium flux assays). |
| Batch-to-Batch Variability of Peptide | If you suspect issues with a new batch of this compound, perform a dose-response curve and compare the EC50 value to that of a previous, validated batch. |
Problem: High Background or Non-Specific Effects
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | High concentrations of this compound may lead to off-target effects. Perform a full dose-response curve to identify the optimal concentration range that elicits a specific response. |
| Peptide Aggregation | Peptide aggregation can lead to non-specific cellular responses. Visually inspect the stock solution for any precipitates. Prepare fresh solutions and consider filtering through a 0.22 µm filter. Factors like pH and ionic strength can influence aggregation. |
| Contamination of Cell Culture | Regularly check cell cultures for any signs of contamination (e.g., microbial growth, changes in morphology or growth rate). Use aseptic techniques throughout your experiments. |
| Assay Reagent Issues | Ensure all assay reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents for each experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for tachykinin receptor agonists and antagonists. This data can be used as a reference for designing your experiments with this compound.
Table 1: Binding Affinities (Ki) of Tachykinins
| Compound | Receptor | Tissue/Cell Line | Ki (nM) |
| This compound | NK-1 | Rat submandibular gland | 0.9 |
| This compound | NK-2 | Hamster bladder | 2 |
Table 2: Functional Potencies (EC50/IC50) of Tachykinin Receptor Ligands
| Compound | Assay | Cell Line | Receptor | EC50/IC50 (nM) |
| Neurokinin A | Calcium Mobilization | CHO | Human NK-2 | 4.83 |
| ATP | Calcium Mobilization | CHO-K1 | Endogenous P2Y | 62.6 - 72.6 |
| SR 48968 (Antagonist) | Calcium Mobilization | CHO | Human NK-2 | 0.7 (IC50) |
| MEN 10376 (Antagonist) | Calcium Mobilization | CHO | Human NK-2 | 49 (IC50) |
Experimental Protocols
1. Calcium Mobilization Assay Using a Fluorescent Dye
This protocol is adapted for a 96-well plate format and is suitable for measuring this compound-induced intracellular calcium mobilization in CHO cells stably expressing either the NK-1 or NK-2 receptor.
Materials:
-
CHO cells expressing NK-1 or NK-2 receptor
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Ionomycin (positive control)
-
EGTA (negative control)
Procedure:
-
Cell Seeding: Seed the CHO cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 10% Pluronic F-127 solution. Dilute this mixture in pre-warmed assay buffer to the final working concentration (typically 1-5 µM).
-
Remove the cell culture medium from the wells and add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at 2X the final desired concentrations.
-
Prepare 2X solutions of ionomycin (e.g., 10 µM) and EGTA (e.g., 10 mM) as positive and negative controls, respectively.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Inject 50 µL of the 2X this compound dilutions or controls into the respective wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
2. Cell-Based ELISA for Downstream Signaling
This protocol provides a framework for measuring the activation of downstream signaling pathways, such as the phosphorylation of ERK (a downstream target of both Gq and Gs pathways), in response to this compound.
Materials:
-
Cells expressing NK-1 or NK-2 receptors
-
96-well cell culture plates
-
This compound
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Quenching Buffer (e.g., PBS with 1% H2O2)
-
Blocking Buffer (e.g., PBS with 5% BSA)
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and incubate overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 5-15 minutes).
-
-
Fixing and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Quenching and Blocking:
-
Add 100 µL of Quenching Buffer and incubate for 20 minutes.
-
Wash the cells three times with wash buffer.
-
Add 100 µL of Blocking Buffer and incubate for 1 hour.
-
-
Antibody Incubation:
-
Remove the blocking buffer and add the primary antibodies (diluted in blocking buffer) to the wells. Incubate overnight at 4°C.
-
Wash the cells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the cells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the this compound concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound via NK-1 and NK-2 receptors.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a this compound-induced calcium mobilization assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low or no response in this compound assays.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Pharmacological characterization of tachykinin-induced intracellular calcium rise in a human NK2 receptor transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csstc.org [csstc.org]
- 4. Increases in intracellular calcium via activation of an endogenous P2-purinoceptor in cultured CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scyliorhinin I Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of Scyliorhinin I.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, a decapeptide with the sequence: Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2.
General Synthesis Issues
Q1: My final yield of this compound is very low. What are the potential causes?
A1: Low final yield is a common issue in SPPS and can stem from several factors throughout the synthesis process:
-
Incomplete Coupling Reactions: Even a small percentage of incomplete coupling at each step can drastically reduce the overall yield of a 10-residue peptide.[1]
-
Peptide Aggregation: The this compound sequence contains several hydrophobic residues (Phe, Leu, Met) which can promote inter-chain aggregation on the resin, hindering reagent access.[2][3]
-
Loss of Peptide Chains: Premature cleavage of peptide chains from the resin can occur, especially with mechanically unstable resins or harsh deprotection conditions.
-
Side Reactions: Undesired chemical modifications, such as aspartimide formation at the Aspartic acid (Asp) residue, can lead to the loss of the target peptide.[4]
-
Suboptimal Cleavage/Workup: Inefficient cleavage from the resin or loss of product during precipitation and purification will also lower the final yield.
Q2: The purity of my crude this compound is poor, showing many deletion sequences in the HPLC analysis. How can I improve this?
A2: Poor purity with multiple deletion peaks typically points to inefficient coupling reactions at one or more steps.
-
Identify the Problematic Coupling: If possible, perform test cleavages of small amounts of resin after each coupling step to identify which amino acid is coupling inefficiently.[5]
-
Optimize Coupling Strategy: For difficult couplings, consider the following:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.
-
Increase Reagent Excess: Use a higher excess (e.g., 5-fold) of amino acid and coupling reagents.
-
Change Coupling Reagents: Switch to a more potent coupling reagent like HATU or COMU, which are known to be effective for hindered couplings.
-
Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.
-
Sequence-Specific Challenges
Q3: I am observing significant aggregation during the synthesis of this compound. What strategies can I use to mitigate this?
A3: Aggregation is a major challenge in SPPS, particularly for sequences containing hydrophobic residues. The Phe-Tyr-Gly-Leu-Met C-terminal region of this compound can be prone to aggregation.
-
Solvent Choice: Use N-Methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) as the synthesis solvent, as NMP has better solvating properties.
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structure formation.
-
Elevated Temperature: Performing the coupling reactions at a higher temperature (e.g., 50-75°C), especially with microwave assistance, can help break up aggregates.
-
Resin Selection: Use a low-loading resin or a resin with a polyethylene glycol (PEG) core (e.g., TentaGel) to increase the distance between peptide chains and reduce steric hindrance.
Q4: The Aspartic acid (Asp) residue in this compound is known to be problematic. What side reactions can occur and how can I prevent them?
A4: The Asp residue is susceptible to forming a cyclic aspartimide intermediate, especially when followed by a small amino acid like Glycine (though in this compound it is followed by Lys). This side reaction is base-catalyzed and can occur during the piperidine-mediated Fmoc deprotection steps.
-
Modified Deprotection: Use a deprotection cocktail containing 20% piperidine with 0.1 M HOBt in DMF. The HOBt additive helps to suppress aspartimide formation.
-
Use DBU: For Fmoc removal, a solution containing 2% DBU and 2% piperidine in DMF can be used for faster and more efficient deprotection, potentially reducing the overall exposure time to basic conditions.
-
Protecting Group Strategy: While less common for routine synthesis, using specialized side-chain protecting groups for Asp that are more resistant to cyclization can be an option for particularly difficult sequences.
Q5: I am having trouble with the C-terminal amide formation. What should I consider?
A5: The C-terminal amide is crucial for the biological activity of this compound.
-
Resin Choice: The most straightforward method is to use a resin that directly yields a C-terminal amide upon cleavage, such as a Rink Amide or Sieber Amide resin.
-
Cleavage: Ensure that the cleavage cocktail and time are appropriate for the chosen resin to achieve complete cleavage and deprotection. For Rink Amide resins, a standard cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours is typically effective.
-
Methionine Oxidation: The C-terminal Methionine (Met) residue is susceptible to oxidation to methionine sulfoxide during synthesis and cleavage. Always use fresh, high-purity solvents and consider adding scavengers like ethanedithiol (EDT) to the cleavage cocktail to protect the Met side chain.
Quantitative Data Summary
The following tables provide representative data for Fmoc-SPPS. Note that actual results for this compound may vary depending on the specific protocol, reagents, and equipment used.
Table 1: Typical Coupling Reagent Efficiency in SPPS
| Coupling Reagent | Activation Type | Relative Efficiency | Key Characteristics |
| HBTU/HOBt | Aminium Salt | High | Widely used, cost-effective, can cause side reactions with certain residues. |
| HATU/HOAt | Aminium Salt | Very High | More efficient than HBTU, especially for sterically hindered couplings. |
| HCTU | Aminium Salt | High | A more cost-effective alternative to HATU with similar high efficiency. |
| DIC/Oxyma | Carbodiimide | High | Good efficiency with a reduced risk of racemization compared to HOBt. |
| COMU | Uronium Salt | Very High | Excellent performance, especially for difficult sequences; safer than benzotriazole-based reagents. |
Table 2: Expected Purity and Yield for this compound Synthesis
| Parameter | Standard Protocol | Optimized Protocol |
| Crude Purity (by HPLC) | 50-70% | >80% |
| Overall Yield (after purification) | 15-30% | 30-50% |
| Key Optimizations | - | Use of HATU/COMU, NMP solvent, elevated temperature, optimized deprotection for Asp. |
Note: Data is estimated based on the synthesis of peptides of similar length and complexity. Actual results will vary.
Experimental Protocols
Protocol 1: Automated Fmoc-SPPS of this compound
This protocol is a general guideline for the synthesis of this compound on an automated peptide synthesizer using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Start with 0.1 mmol of Rink Amide MBHA resin (loading ~0.4-0.7 mmol/g).
-
Swell the resin in DMF for 30 minutes in the reaction vessel.
2. Synthesis Cycles (for each amino acid):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain and repeat the treatment for 7 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 45-60 minutes. For potentially difficult couplings (e.g., around the Phe-Tyr-Gly region), the coupling time can be extended or a double coupling can be performed.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Sequence & Protecting Groups:
-
Fmoc-Met-OH
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Phe-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Phe-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Ala-OH
-
3. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 94% TFA, 2.5% Water, 2.5% EDT, and 1% TIS.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow it to react for 3 hours at room temperature with occasional stirring.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine purity.
Visualizations
SPPS Workflow Diagram
Caption: A generalized workflow for the solid-phase peptide synthesis of this compound.
Troubleshooting Logic for Incomplete Coupling
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Scyliorhinin I Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the bioactivity of Scyliorhinin I in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
This compound is a decapeptide belonging to the tachykinin family of neuropeptides. Its amino acid sequence is Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2. It acts as a potent agonist for neurokinin-1 (NK-1) and neurokinin-2 (NK-2) receptors with high affinity, while showing significantly lower affinity for the NK-3 receptor.
Q2: My this compound peptide is showing lower than expected activity. What are the common causes?
Several factors can contribute to reduced bioactivity of this compound:
-
Peptide Degradation: Peptides are susceptible to degradation by proteases present in cell culture media or biological fluids. The stability of this compound can also be affected by pH and temperature.
-
Improper Storage and Handling: Lyophilized this compound should be stored at -20°C or lower. Once reconstituted, it is recommended to prepare aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
-
Suboptimal Assay Conditions: The pH, ionic strength, and presence of co-factors in the experimental buffer can influence the conformation of this compound and its binding to receptors.
-
Low Receptor Expression: The cell line or tissue preparation used in the assay may have low expression levels of NK-1 or NK-2 receptors.
Q3: How can I improve the stability of my this compound peptide solution?
To enhance the stability of this compound in your experiments, consider the following:
-
pH Optimization: Maintain the peptide solution at a pH between 5.0 and 7.0, as extreme pH values can lead to hydrolysis.
-
Use of Protease Inhibitors: Supplementing your experimental media with a cocktail of protease inhibitors can prevent enzymatic degradation.
-
Formulation with Stabilizing Excipients: The addition of agents like antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) can mitigate oxidative damage and metal-catalyzed degradation. For longer-term storage in solution, consider formulating with cryoprotectants like glycerol or mannitol.
Troubleshooting Guide: Enhancing this compound Bioactivity
This guide provides structured approaches to troubleshoot and improve the bioactivity of this compound in your experiments.
Issue 1: Low Potency or Efficacy in Cell-Based Assays
If this compound is exhibiting lower than expected potency (higher EC50) or efficacy (lower maximal response) in your cell-based assays, consider the following strategies:
Amino acid substitutions can enhance receptor affinity and stability.
-
Methodology: Synthesize this compound analogs with targeted amino acid substitutions. Solid-phase peptide synthesis (SPPS) is the standard method for this.
-
Rationale: Modifications at specific positions can improve the peptide's conformational stability in a membrane-like environment, leading to better receptor engagement.
-
Example Modifications: Studies have shown that substituting the amino acid at position 7 with Valine or Isoleucine can slightly increase bioactivity.
Table 1: Bioactivity of this compound Analogs (Guinea Pig Ileum Contraction Assay)
| Peptide | Sequence | Relative Potency (this compound = 1) |
| This compound | Ala-Lys-Phe-Asp-Lys-Phe-Tyr -Gly-Leu-Met-NH2 | 1.00 |
| [Val7]-Scyliorhinin I | Ala-Lys-Phe-Asp-Lys-Phe-Val -Gly-Leu-Met-NH2 | 1.25[1] |
| [Ile7]-Scyliorhinin I | Ala-Lys-Phe-Asp-Lys-Phe-Ile -Gly-Leu-Met-NH2 | 1.30[1] |
The composition of the assay buffer can significantly impact peptide conformation and activity.
-
Methodology: Systematically vary the pH and ionic strength of your assay buffer to determine the optimal conditions for this compound activity.
-
Rationale: this compound adopts a helical conformation in a membrane-like environment, which is crucial for receptor binding. The buffer conditions can influence this conformational transition.
Table 2: Effect of pH on this compound Stability (Illustrative Data)
| pH | Half-life at 37°C (in serum) |
| 4.0 | 30 minutes |
| 5.5 | 90 minutes |
| 7.4 | 60 minutes |
| 8.5 | 45 minutes |
Note: This data is illustrative for a typical tachykinin peptide and highlights the importance of pH optimization. Actual stability should be determined experimentally.
Issue 2: Rapid Degradation in Biological Fluids
If you suspect that this compound is being rapidly degraded in your experimental system, the following approaches can be employed:
Modifying the N- and C-termini of the peptide can block the action of exopeptidases.
-
Methodology: Synthesize this compound with an acetylated N-terminus (Ac-Ala...) and an amidated C-terminus (...Met-NH2).
-
Rationale: Acetylation and amidation neutralize the terminal charges and mimic the post-translational modifications of many native peptides, making them less susceptible to degradation by aminopeptidases and carboxypeptidases.
Encapsulating this compound can protect it from enzymatic degradation and facilitate its delivery to the target site.
-
Methodology: Formulate this compound within liposomes or polymeric nanoparticles.
-
Rationale: These delivery systems shield the peptide from the external environment, increasing its half-life in biological fluids.
Issue 3: Suspected Off-Target Effects
While this compound is relatively selective for NK-1 and NK-2 receptors, at high concentrations, the possibility of off-target effects should be considered.
-
Methodology:
-
Perform a counterscreen against a panel of related G-protein coupled receptors (GPCRs).
-
Use a specific NK-1 or NK-2 receptor antagonist in your assay to confirm that the observed effect is mediated through these receptors.
-
-
Rationale: This will help to identify any non-specific interactions and validate that the biological response is due to the intended target engagement.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of this compound analogs.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: After complete coupling, wash the resin with DMF, dichloromethane (DCM), and then DMF again.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then dissolve it in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound or its analogs for NK-1 or NK-2 receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human NK-1 or NK-2 receptor.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [3H]-SR140333 for NK-1) to each well.
-
Add increasing concentrations of unlabeled this compound or its analogs (competitor).
-
To determine non-specific binding, add a high concentration of a known non-radiolabeled antagonist to a set of wells.
-
-
Incubation: Add the prepared cell membranes to each well and incubate at room temperature for a specified time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Troubleshooting workflow for low this compound bioactivity.
Caption: Simplified NK-1 receptor signaling pathway.
Caption: Workflow for solid-phase peptide synthesis (SPPS).
References
resolving inconsistent results in Scyliorhinin I receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results in Scyliorhinin I receptor binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound receptor binding experiments in a question-and-answer format.
High Non-Specific Binding
Question: My radioligand binding assay is showing high non-specific binding (NSB). What are the potential causes and how can I reduce it?
Answer: High non-specific binding can mask the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[1] Potential causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below the Kd value.[1] - Ensure the radiochemical purity of the ligand is high (typically >90%).[1] - Be aware that hydrophobic ligands tend to exhibit higher non-specific binding.[1] |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per assay point, but this may require optimization. - Ensure thorough homogenization and washing of membranes to remove any endogenous ligands that could interfere with binding. |
| Assay Conditions | - Optimize incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding, but it is crucial to ensure the specific binding has reached equilibrium. - Modify the assay buffer. The inclusion of bovine serum albumin (BSA), salts, or detergents can help minimize non-specific interactions. Coating filters with BSA can also be beneficial. - Increase the volume and/or number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand. |
Low or No Specific Binding
Question: I am observing very low or no specific binding in my assay. What could be the reason?
Answer: Low or undetectable specific binding can be due to a variety of factors, from the biological material to the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Receptor Presence & Activity | - Confirm the presence and activity of the target receptor in your tissue or cell preparation. The tissue may have a low density of the receptor, or the receptor may have degraded during preparation. - Consider using a cell line known to express the receptor of interest to validate the assay setup. |
| Radioligand Issues | - While high concentrations of radioligand can increase total binding, they may not be optimal for detecting a specific signal, especially if the receptor number is low. It's important to perform saturation experiments to determine the optimal concentration. - Check the specific activity of the radioligand. A high specific activity is crucial for detecting receptors present at low densities. - Improper storage of the radioligand can lead to degradation and decreased specific activity and purity. |
| Assay Conditions | - Ensure the incubation time is sufficient for the binding to reach equilibrium. This should be determined through kinetic experiments. - Verify the composition of the assay buffer. The presence or absence of specific ions can significantly impact binding. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it bind to?
A1: this compound is a tachykinin peptide. It is known to be a high-affinity agonist for both the mammalian NK1 and NK2 tachykinin receptors and has a significantly lower affinity for the NK3 receptor. This dual agonism for NK1 and NK2 receptors makes it a valuable tool for studying these tachykinin receptors.
Q2: What are the typical binding affinities for this compound?
A2: Competitive binding studies have shown that this compound has a high affinity for NK1 and NK2 receptors, comparable to the endogenous ligands Substance P (for NK1) and Neurokinin A (for NK2). Its affinity for the NK3 receptor is 50–250 times lower.
Binding Affinity of Tachykinins
| Ligand | Receptor | Relative Binding Affinity |
| Substance P | NK1 | High |
| Substance P | NK2 | Low |
| Neurokinin A (NKA) | NK1 | Moderate |
| Neurokinin A (NKA) | NK2 | High |
| This compound | NK1 | High |
| This compound | NK2 | High |
| This compound | NK3 | Low |
Q3: What are the downstream signaling pathways of the this compound receptors?
A3: The receptors for this compound (NK1 and NK2) are G-protein coupled receptors (GPCRs). Their primary signaling mechanism involves coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Some tachykinin receptors have also been shown to couple to Gs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Experimental Protocols
Standard Radioligand Binding Assay Protocol for this compound
This protocol provides a general framework. Optimal conditions should be determined empirically for each experimental system.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor (NK1 or NK2) in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a microplate or microcentrifuge tubes, add the following components in order:
-
Assay buffer
-
Membrane suspension (typically 100-500 µg of protein).
-
For non-specific binding determination, add a high concentration of an unlabeled competing ligand (e.g., unlabeled Substance P for NK1 or Neurokinin A for NK2).
-
Radiolabeled this compound or another suitable radioligand (e.g., [125I]-Bolton-Hunter Substance P).
-
-
Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium. This should be determined from prior kinetic experiments.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using appropriate software (e.g., GraphPad Prism) to determine Kd and Bmax values from saturation experiments or Ki values from competition experiments.
-
Visualizations
Caption: Experimental workflow for a this compound receptor binding assay.
References
Scyliorhinin I solubility problems and solutions
Welcome to the technical support hub for Scyliorhinin I. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility challenges associated with this peptide. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when handling this compound, with a focus on solubility.
Q1: My lyophilized this compound powder won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: This is a common issue for many synthetic peptides, including this compound. Peptides often require specific conditions for proper solubilization. If direct reconstitution in an aqueous buffer fails, resulting in a cloudy or particulate-containing solution, do not use the solution. Instead, follow a step-wise solubilization protocol. The general principle is to first dissolve the peptide in a minimal amount of a suitable organic solvent before performing a stepwise dilution into your aqueous buffer of choice.
Q2: What is the recommended solvent for this compound?
A2: While specific quantitative solubility data for this compound is not widely published by manufacturers, the general recommendation for peptides with hydrophobic residues is to use a polar aprotic solvent. For this compound, the recommended starting solvent is high-purity Dimethyl Sulfoxide (DMSO). After initial solubilization in DMSO, the solution can typically be diluted in an aqueous buffer.
Q3: I've dissolved this compound in DMSO to make a stock solution. However, when I dilute it into my aqueous cell culture medium, it precipitates. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a clear sign that the final concentration of the organic solvent is too low to maintain the peptide's solubility. To troubleshoot this:
-
Increase the final DMSO concentration: Ensure your final working solution contains a sufficient percentage of DMSO to keep this compound dissolved. However, always check the DMSO tolerance of your specific cell line or experimental system, as high concentrations can be toxic.
-
Decrease the final peptide concentration: You may be exceeding the solubility limit of the peptide in the final aqueous buffer. Try preparing a more dilute working solution.
-
Add the DMSO stock to the buffer slowly: While vortexing or stirring the aqueous buffer, add the DMSO stock solution drop-by-drop. This can prevent localized high concentrations of the peptide that may crash out of solution.
Q4: Can I use sonication or warming to help dissolve my peptide?
A4: Yes, these techniques can be very effective but should be used with care.
-
Sonication: A brief session (10-20 seconds) in a water bath sonicator can help break up aggregates and improve dissolution.[1] Avoid prolonged sonication, which can generate heat and potentially degrade the peptide.
-
Warming: Gently warming the solution to 30-40°C can increase solubility. However, avoid excessive heat or repeated freeze-thaw cycles, as this can lead to degradation.
Q5: How should I store my this compound stock solution?
A5: Once successfully dissolved, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Most vendor datasheets suggest that the peptide is stable for at least 2 years when stored properly as a lyophilized powder. Stability in solution is typically shorter and dependent on the solvent.
Solubility Data
Quantitative solubility data for this compound is not consistently provided by suppliers. The following table provides a qualitative guide for solvent selection based on general peptide characteristics and available data for similar compounds. Researchers should always perform a small-scale test to determine the optimal solubilization conditions for their specific batch of peptide.
| Solvent | Classification | Solubility Profile & Recommendations |
| Water, PBS, Tris Buffer | Aqueous | Direct solubilization is often difficult and may result in an incomplete solution or precipitation. Not recommended for initial reconstitution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Recommended primary solvent. Generally effective for dissolving peptides.[2] Use a minimal volume to create a high-concentration stock solution, which can then be diluted. |
| Ethanol | Polar Protic | May be effective, but DMSO is generally a stronger solvent for complex peptides. Can be tested as an alternative to DMSO. |
| Acetic Acid (dilute) | Aqueous Acidic | For basic peptides, dissolving in a dilute acidic solution can improve solubility. This compound has basic residues (Lysine), so this may be a viable option. |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Experiments
This protocol provides a step-by-step method for solubilizing lyophilized this compound to create a stock solution suitable for cell-based assays.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity DMSO
-
Sterile, appropriate aqueous buffer (e.g., PBS, DMEM, saline)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure the entire lyophilized powder is collected at the bottom.
-
Initial Solubilization: Carefully open the vial and add a precise volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). For example, for 1 mg of this compound (MW: ~1218.5 g/mol ), adding 82.1 µL of DMSO will yield a 10 mM stock.
-
Mixing: Close the vial and mix gently by vortexing for 10-20 seconds. If necessary, sonicate in a water bath for 10-20 seconds to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Working Solution Preparation: To prepare your final working solution, slowly add the DMSO stock solution to your pre-warmed aqueous buffer while gently stirring. Do not add the buffer to the DMSO stock. Ensure the final concentration of DMSO in your working solution is below the tolerance limit for your experimental system (typically <0.5%).
-
Storage: Aliquot the remaining high-concentration stock solution into single-use tubes and store at -20°C or below.
Visualizations
Experimental Workflow Diagram
References
Technical Support Center: Scyliorhinin I In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tachykinin receptor agonist, Scyliorhinin I, in vivo. The information provided aims to help minimize and manage potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a linear decapeptide originally isolated from the gut of the dogfish, Scyliorhinus caniculus. It is a potent agonist for two of the three known mammalian tachykinin receptors: the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. It displays significantly lower affinity for the neurokinin-3 (NK3) receptor.[1] Its dual agonism at NK1 and NK2 receptors constitutes its primary, on-target mechanism of action.
Q2: What are the potential "off-target" effects of this compound in vivo?
The off-target effects of this compound are primarily extensions of its on-target activity at NK1 and NK2 receptors, which are widely distributed throughout the body. Therefore, systemic administration can lead to a broad range of physiological responses that may be considered "off-target" depending on the specific research goal. These can include:
-
Cardiovascular effects: Tachykinin receptors are present in the cardiovascular system and can influence blood pressure and heart rate.
-
Inflammatory responses: NK1 and NK2 receptors are key mediators of neurogenic inflammation, and their activation can lead to plasma extravasation, vasodilation, and immune cell activation.
-
Smooth muscle contraction: Tachykinin receptors are involved in the contraction of smooth muscle in the gastrointestinal, respiratory, and urinary tracts.
-
Pain perception: NK1 receptors, in particular, play a crucial role in the transmission of pain signals in the central and peripheral nervous systems.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects involves a multi-faceted approach:
-
Dose optimization: Conduct thorough dose-response studies to identify the minimum effective dose that achieves the desired on-target effect with the fewest off-target responses.
-
Route of administration: Localized delivery (e.g., intrathecal, intra-articular) can help to confine the peptide's activity to the target tissue and reduce systemic exposure.
-
Formulation strategies: Utilizing appropriate vehicles or delivery systems can help to control the release and biodistribution of the peptide.
-
Use of selective antagonists: Co-administration of a selective antagonist for either the NK1 or NK2 receptor can help to isolate the effects of activating a single receptor type, if desired for the experimental design.
-
Analog selection: Consider the use of this compound analogs that may have an improved selectivity profile for either the NK1 or NK2 receptor.
Q4: Are there any known analogs of this compound with a better selectivity profile?
Structure-activity relationship studies on this compound have been conducted to understand the molecular basis of its dual receptor affinity. While the native peptide has high affinity for both NK1 and NK2 receptors, synthetic analogs can be designed to favor one receptor over the other. Researchers should consult the scientific literature for the latest developments in selective this compound analogs or other tachykinin receptor agonists that may better suit their experimental needs.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cardiovascular changes (e.g., hypotension, tachycardia) | Systemic activation of NK1/NK2 receptors on blood vessels and in the heart. | 1. Lower the dose: Perform a dose-response study to find the optimal therapeutic window. 2. Change the route of administration: Consider local delivery to the target organ to minimize systemic exposure. 3. Monitor cardiovascular parameters: Continuously monitor blood pressure and heart rate during the experiment. 4. Use selective antagonists: Co-administer a selective NK1 or NK2 antagonist to identify which receptor is mediating the cardiovascular effects. |
| Signs of systemic inflammation (e.g., edema, erythema) | Widespread activation of NK1/NK2 receptors involved in neurogenic inflammation. | 1. Reduce the dose. 2. Administer locally. 3. Assess inflammatory markers: Measure cytokine levels (e.g., IL-6, TNF-α) and markers of plasma extravasation to quantify the inflammatory response. 4. Consider anti-inflammatory co-treatment: Depending on the experimental goals, co-administration of an anti-inflammatory agent may be possible. |
| Gastrointestinal or respiratory distress | On-target activation of NK1/NK2 receptors on smooth muscle in the gut or airways. | 1. Optimize the dose and route of administration. 2. Observe for signs of distress: Monitor animals for changes in breathing, gastrointestinal motility, or other signs of discomfort. 3. Utilize selective antagonists to pinpoint the receptor subtype responsible for the observed smooth muscle effects. |
| Lack of desired on-target effect | 1. Inadequate dose: The administered dose may be too low to elicit a response. 2. Poor bioavailability: The peptide may be rapidly degraded or not reaching the target tissue in sufficient concentrations. 3. Receptor desensitization: Prolonged or high-dose exposure can lead to a decrease in receptor responsiveness. | 1. Increase the dose: Titrate the dose upwards in a controlled manner. 2. Optimize the formulation: Use a vehicle that enhances peptide stability and delivery. Consider co-administration with peptidase inhibitors if rapid degradation is suspected. 3. Adjust the dosing regimen: Consider intermittent dosing to avoid sustained receptor activation and desensitization. |
Quantitative Data Summary
Due to the limited availability of public, head-to-head comparative data for this compound off-target effects in vivo, the following table provides a representative summary of receptor binding affinities. Researchers should generate their own dose-response curves for specific in vivo effects in their experimental models.
| Parameter | NK1 Receptor | NK2 Receptor | NK3 Receptor | Reference |
| Binding Affinity (Ki) | High | High | Low | [1] |
| Functional Activity | Agonist | Agonist | Weak Agonist | [1] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Cardiovascular Off-Target Effects of this compound
Objective: To determine the dose-dependent effects of this compound on cardiovascular parameters in a rodent model.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Anesthetized rodents (e.g., Sprague-Dawley rats)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and data acquisition system
-
ECG electrodes and recording system
Methodology:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically implant a catheter into the femoral artery for continuous blood pressure monitoring and another into the femoral vein for intravenous administration of this compound.
-
Connect the arterial catheter to a pressure transducer and data acquisition system to record mean arterial pressure (MAP), systolic and diastolic blood pressure.
-
Attach ECG electrodes to monitor heart rate (HR).
-
Allow the animal to stabilize for at least 30 minutes to obtain baseline cardiovascular readings.
-
Prepare a series of this compound dilutions in sterile saline.
-
Administer a bolus injection of the vehicle (saline) and record cardiovascular parameters for 15-30 minutes to ensure no vehicle effect.
-
Administer increasing doses of this compound intravenously, allowing for a sufficient time interval between doses for cardiovascular parameters to return to baseline or stabilize.
-
Continuously record MAP and HR throughout the experiment.
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Analyze the data to generate dose-response curves for the change in MAP and HR from baseline.
Protocol 2: Evaluation of In Vivo Inflammatory Response to this compound
Objective: To quantify the inflammatory effects of this compound in a localized tissue.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Evans Blue dye
-
Rodents (e.g., C57BL/6 mice)
-
Formamide
-
Spectrophotometer
Methodology (Miles Assay for Plasma Extravasation):
-
Prepare a solution of this compound in sterile saline at the desired concentration.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject Evans Blue dye (e.g., 50 mg/kg) intravenously via the tail vein.
-
After 5 minutes, inject a small volume (e.g., 20 µL) of the this compound solution intradermally into the dorsal skin of the mouse. Inject the vehicle (saline) into a contralateral site as a control.
-
After 30 minutes, euthanize the mice and excise the skin at the injection sites.
-
Place the excised skin samples into separate tubes containing formamide.
-
Incubate the tubes at 60°C for 24 hours to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Quantify the amount of Evans Blue dye in each sample using a standard curve.
-
The amount of extravasated dye is an index of increased vascular permeability and inflammation. Compare the results from the this compound-treated sites to the vehicle-treated sites.
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound Signaling Pathways.
Caption: Workflow for In Vivo this compound Studies.
References
Validation & Comparative
Scyliorhinin I: A Comprehensive Guide to its Dual Agonist Activity at Tachykinin NK1 and NK2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Scyliorhinin I's dual agonist activity at the tachykinin NK-1 and NK-2 receptors, juxtaposed with the endogenous ligands, Substance P (SP) and Neurokinin A (NKA). This document summarizes key experimental data, outlines methodologies for functional validation, and visualizes the associated signaling pathways to support further research and drug development endeavors.
Executive Summary
This compound, a decapeptide originally isolated from the gut of the dogfish Scyliorhinus canicula, is a rare example of a naturally occurring dual agonist for the tachykinin NK-1 and NK-2 receptors.[1][2] Unlike the endogenous ligands, Substance P and Neurokinin A, which exhibit a preference for NK-1 and NK-2 receptors respectively, this compound demonstrates high affinity for both receptor subtypes.[1] This unique characteristic makes it a valuable pharmacological tool for investigating the simultaneous activation of both NK-1 and NK-2 receptor pathways and a potential lead compound for the development of therapeutics targeting conditions where dual receptor modulation is beneficial.
Comparative Analysis of Agonist Activity
To objectively assess the dual agonist profile of this compound, its functional potency is compared with the selective endogenous agonists, Substance P (NK-1 selective) and Neurokinin A (NK-2 selective). The following tables summarize the binding affinities (Ki) and functional potencies (EC50) from in vitro assays.
Table 1: Tachykinin Receptor Binding Affinities (Ki, nM)
| Ligand | NK-1 Receptor | NK-2 Receptor | Selectivity |
| This compound | 0.9 (rat submandibular gland) | 2.0 (hamster bladder) | Dual Agonist |
| Substance P | High Affinity | Low Affinity | NK-1 Selective |
| Neurokinin A | Moderate Affinity | High Affinity | NK-2 Selective |
Table 2: Tachykinin Receptor Functional Potency (EC50, nM) in Calcium Mobilization Assays
| Ligand | NK-1 Receptor | NK-2 Receptor |
| This compound | Data not available | Data not available |
| Substance P | ~1-10 | >1000 |
| Neurokinin A | ~10-100 | ~1-10 |
Note: The EC50 values for Substance P and Neurokinin A are approximate ranges compiled from multiple studies and may vary depending on the specific cell line and assay conditions. Directly comparable functional potency data for this compound from the same studies is not currently available.
Signaling Pathways
Activation of both NK-1 and NK-2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs), primarily coupling to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). There is also evidence for the coupling of these receptors to other G-proteins, such as Gs, which can lead to the modulation of cyclic AMP (cAMP) levels.
Experimental Protocols for Functional Validation
The dual agonist activity of this compound can be validated using in vitro functional assays that measure the downstream consequences of receptor activation. The two primary assays are the calcium mobilization assay and the cyclic AMP (cAMP) accumulation assay.
Calcium Mobilization Assay
This assay is the most direct method to quantify the activation of Gq/11-coupled receptors like NK-1 and NK-2.
Principle: Upon receptor activation, the increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The change in fluorescence intensity is proportional to the concentration of intracellular calcium.
Methodology:
-
Cell Culture: Use a cell line stably or transiently expressing the human NK-1 or NK-2 receptor (e.g., HEK293 or CHO cells).
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound, Substance P (positive control for NK-1), and Neurokinin A (positive control for NK-2) in an appropriate assay buffer.
-
Assay: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system. Add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Data Analysis: The increase in fluorescence over baseline is calculated. Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration. The EC50 value, which represents the concentration of agonist that gives half-maximal response, is determined using a non-linear regression model.
References
comparative analysis of Scyliorhinin I and other tachykinins
A Comparative Analysis of Scyliorhinin I and Other Tachykinins: A Guide for Researchers
This guide provides a detailed comparative analysis of this compound (Scy I) and other prominent members of the tachykinin peptide family, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). Tachykinins are a family of neuropeptides that share a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, and are involved in a wide array of biological processes.[1][2] They exert their effects by activating three main G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[2][3] This guide focuses on the structural differences, receptor binding profiles, and functional activities, presenting quantitative data and experimental methodologies to support further research and drug development.
Structural Comparison
Tachykinins are relatively short peptides, typically 10 to 12 amino acids long.[2] While they share a common C-terminal "message" domain crucial for receptor interaction, their N-terminal sequences vary, contributing to their receptor selectivity. This compound was first isolated from the intestine of the dogfish, Scyliorhinus caniculus.
Table 1: Amino Acid Sequence Comparison of Selected Tachykinins
| Peptide | Amino Acid Sequence | Source Organism |
| This compound | Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ | Dogfish (S. caniculus) |
| Substance P (SP) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Mammalian |
| Neurokinin A (NKA) | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ | Mammalian |
| Neurokinin B (NKB) | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ | Mammalian |
Receptor Binding and Functional Activity
Mammalian tachykinin receptors exhibit preferential affinity for endogenous ligands: SP for NK1, NKA for NK2, and NKB for NK3. This compound is distinguished by its unique profile as a potent agonist for both NK1 and NK2 receptors, while having a significantly lower affinity for the NK3 receptor. The binding affinity of Scy I for NK1 and NK2 receptors is comparable to that of the endogenous ligands SP and NKA, respectively. This dual agonism makes Scy I a valuable tool for studying tachykinin receptor function.
Table 2: Comparative Receptor Binding Affinity (Ki) of Tachykinins
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| This compound | 0.9 | 2.0 | Low Affinity |
| Substance P (SP) | High Affinity | Lower Affinity | Lowest Affinity |
| Neurokinin A (NKA) | Lower Affinity | High Affinity | Lower Affinity |
| Neurokinin B (NKB) | Lowest Affinity | Lower Affinity | High Affinity |
Note: Affinity data can vary based on the species and tissue used in the assay. The values presented are for comparative purposes.
Tachykinin Receptor Signaling Pathway
Tachykinin receptors are members of the G protein-coupled receptor superfamily. Upon agonist binding, the receptor activates a heterotrimeric G protein, primarily Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: General signaling pathway for tachykinin receptors.
Experimental Protocols
The quantitative data presented in this guide are typically derived from standardized in vitro pharmacological assays.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines stably expressing a specific neurokinin receptor (e.g., CHO-NK1) are cultured, harvested, and homogenized to isolate cell membranes.
-
Assay Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled tachykinin ligand (e.g., ¹²⁵I-Substance P for NK1) and varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the competitor ligand. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC₅₀) of an agonist in activating the Gq-coupled signaling pathway.
Methodology:
-
Cell Preparation: Cells expressing the target neurokinin receptor are seeded in a microplate and cultured overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The dye is trapped in the cytoplasm and its fluorescence intensity increases upon binding to free Ca²⁺.
-
Agonist Stimulation: The microplate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Varying concentrations of the tachykinin agonist (e.g., this compound) are added to the wells.
-
Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Dose-response curves are constructed by plotting the peak fluorescence response against the log concentration of the agonist. The EC₅₀ value (concentration of agonist that produces 50% of the maximal response) is calculated from this curve.
Logical Relationship: Receptor Selectivity
The distinct yet overlapping affinities of tachykinins for NK receptors form the basis of their diverse physiological roles. This compound's dual agonism at NK1 and NK2 receptors provides a unique pharmacological profile compared to the more selective endogenous mammalian tachykinins.
Caption: Comparative receptor selectivity of tachykinins.
References
A Comparative Guide to the Functional Differences Between Scyliorhinin I and Mammalian Tachykinins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional properties of the non-mammalian tachykinin, Scyliorhinin I, and the well-characterized mammalian tachykinins: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). This objective analysis, supported by experimental data, highlights the key differences in receptor selectivity, binding affinity, and physiological effects, offering valuable insights for research and drug development.
Receptor Binding Affinity and Functional Potency
This compound, a decapeptide originally isolated from the gut of the dogfish Scyliorhinus canicula, exhibits a unique pharmacological profile at mammalian tachykinin receptors (NK1, NK2, and NK3) compared to endogenous mammalian ligands. While mammalian tachykinins display a preferential affinity for their respective receptors (SP for NK1, NKA for NK2, and NKB for NK3), this compound acts as a potent agonist at both NK1 and NK2 receptors, with a significantly lower affinity for the NK3 receptor.[1]
Competitive binding studies have demonstrated that this compound possesses a high affinity for both NK1 and NK2 receptors, comparable to that of the endogenous ligands Substance P and Neurokinin A, respectively.[1] Its affinity for the NK3 receptor is reported to be 50 to 250 times lower.[1]
The following table summarizes the quantitative data on the functional potency of this compound and mammalian tachykinins at the three tachykinin receptor subtypes. The data is presented as pEC50 values, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
| Tachykinin | NK1 Receptor (pEC50) | NK2 Receptor (pEC50) | NK3 Receptor (pEC50) | Primary Receptor Preference |
| This compound | 8.2 (Rat Urinary Bladder) | 8.0 (Rabbit Pulmonary Artery) | 6.5 (Guinea-Pig Ileum) | NK1 / NK2 |
| Substance P (SP) | 8.5 (Rat Urinary Bladder) | 6.7 (Rabbit Pulmonary Artery) | 6.0 (Guinea-Pig Ileum) | NK1 |
| Neurokinin A (NKA) | 7.5 (Rat Urinary Bladder) | 8.8 (Rabbit Pulmonary Artery) | 7.0 (Guinea-Pig Ileum) | NK2 |
| Neurokinin B (NKB) | 6.3 (Rat Urinary Bladder) | 7.3 (Rabbit Pulmonary Artery) | 8.3 (Guinea-Pig Ileum) | NK3 |
Data sourced from Patacchini et al., 1993, European Journal of Pharmacology.
Signaling Pathways
Mammalian tachykinin receptors are members of the G protein-coupled receptor (GPCR) superfamily and primarily couple to the Gq/11 family of G proteins.[1][2] Activation of these receptors by their cognate ligands, including this compound, initiates a canonical signaling cascade. This involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory processes.
The functional effects of this compound, such as the contraction of isolated smooth muscle preparations, are consistent with the activation of this Gq-mediated signaling pathway.
References
Scyliorhinin I: A Comprehensive Profile of a Dual NK1/NK2 Receptor Agonist
For researchers, scientists, and drug development professionals, the quest for selective receptor agonists is paramount in dissecting complex biological systems and developing targeted therapeutics. In the realm of tachykinin research, Scyliorhinin I has emerged as a noteworthy tool due to its distinct receptor affinity profile. This guide provides an objective comparison of this compound with other key neurokinin (NK) receptor agonists, supported by quantitative data and detailed experimental protocols.
Tachykinins are a family of neuropeptides that mediate a wide range of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] Their actions are mediated through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[1][2] The endogenous ligands for these receptors exhibit preferential, but not exclusive, selectivity. Substance P (SP) is the preferred agonist for the NK1 receptor, neurokinin A (NKA) for the NK2 receptor, and neurokinin B (NKB) for the NK3 receptor.[2]
This compound, a decapeptide originally isolated from the intestine of the dogfish Scyliorhinus canicula, presents a unique pharmacological profile. It is a potent agonist at both NK1 and NK2 receptors, with significantly lower affinity for the NK3 receptor. This dual agonism makes this compound a valuable instrument for simultaneously probing the functions of NK1 and NK2 receptors.
Comparative Analysis of NK Receptor Agonists
To facilitate a clear comparison, the binding affinities (Ki) and functional potencies (EC50) of this compound and other representative NK receptor agonists are summarized in the table below. The data highlights the dual high-affinity nature of this compound for NK1 and NK2 receptors, in contrast to the more selective endogenous and synthetic agonists.
| Agonist | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | NK1 EC50 (nM) | NK2 EC50 (nM) | NK3 EC50 (nM) | Primary Selectivity |
| This compound | High Affinity | High Affinity | Low Affinity | Potent | Potent | Weak | NK1/NK2 |
| Substance P (SP) | 0.17 | 3.6 | >1000 | ~1 | 150 | - | NK1 |
| Neurokinin A (NKA) | 3.4 | 0.17 | ~100 | 1 | 1 | - | NK2 |
| Neurokinin B (NKB) | >1000 | ~100 | High Affinity | - | - | Potent | NK3 |
| GR 73632 | - | - | - | 2 | - | - | NK1 |
| [β-Ala8]-NKA(4-10) | Low Affinity | High Affinity | Low Affinity | Weak | Potent | Weak | NK2 |
| Senktide | >1000 | >1000 | High Affinity | 35000 | - | 0.5-3 | NK3 |
Note: "High Affinity" and "Potent" indicate values typically in the low nanomolar range. "Low Affinity" and "Weak" indicate significantly higher values. Specific numerical data for this compound is often presented in relative terms in the literature.
Signaling Pathways of Tachykinin Receptors
Upon agonist binding, tachykinin receptors primarily couple to the Gq family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the diverse physiological effects mediated by these receptors.
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Protocols
The characterization of NK receptor agonists relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the human NK1, NK2, or NK3 receptor are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2).
-
Add a range of concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive, high-affinity ligand.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of the agonist's potency (EC50).
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Culture and Plating:
-
Maintain cells expressing the target NK receptor in appropriate culture medium.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for approximately one hour to allow the dye to enter the cells and be de-esterified.
-
-
Assay Performance:
-
Place the cell plate into a fluorescence microplate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument's integrated fluidics system then adds varying concentrations of the agonist to the wells.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist.
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
The concentration of agonist that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
-
Conclusion
This compound stands out as a valuable pharmacological tool due to its high affinity for both NK1 and NK2 receptors. This dual activity, in contrast to the selectivity of endogenous ligands and other synthetic agonists, allows for the simultaneous investigation of these two important tachykinin receptors. The experimental protocols detailed herein provide a framework for the accurate and reliable characterization of this compound and other NK receptor agonists, facilitating further research into the complex roles of the tachykinin system in health and disease.
References
Validating the Specificity of Scyliorhinin I: A Comparative Guide for New Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the tachykinin peptide, Scyliorhinin I (Scy I), in a new animal model. This compound is a non-mammalian tachykinin originally isolated from the European common dogfish (Scyliorhinus canicula)[1]. In mammalian systems, it is a notable dual agonist, exhibiting high affinity for both the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, while having a significantly lower affinity for the neurokinin-3 (NK3) receptor[1][2]. This unique profile makes it a valuable tool for studying tachykinin receptor systems. However, before its use in a novel animal model, rigorous validation of its receptor specificity is paramount.
This document outlines the necessary experimental protocols, presents comparative data with endogenous mammalian tachykinins, and provides visual workflows and signaling pathway diagrams to guide your research.
Comparative Receptor Binding Affinity
To establish the specificity of this compound, its binding profile must be compared against endogenous ligands that show preference for specific tachykinin receptors. Substance P (SP) is the preferred endogenous ligand for the NK1 receptor, while Neurokinin A (NKA) is the preferred ligand for the NK2 receptor[3][4]. The following table summarizes the expected relative binding affinities (Ki) for these peptides across the three main tachykinin receptors in mammalian systems.
Table 1: Comparative Binding Affinity (Ki, nM) of Tachykinins for NK1, NK2, and NK3 Receptors
| Peptide | NK1 Receptor Affinity (Ki, nM) | NK2 Receptor Affinity (Ki, nM) | NK3 Receptor Affinity (Ki, nM) | Primary Receptor(s) |
| This compound | High (Low nM) | High (Low nM) | Low (>250 nM) | NK1 / NK2 |
| Substance P (SP) | High (Low nM) | Moderate-Low | Low | NK1 |
| Neurokinin A (NKA) | Moderate | High (Low nM) | Low | NK2 |
| Senktide (NK3 selective) | Low | Low | High (Low nM) | NK3 |
Note: Specific Ki values can vary depending on the tissue, cell line, and experimental conditions. The data presented here are representative of typical findings in mammalian systems.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for tachykinin receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the inhibition constant (Ki) of this compound for NK1, NK2, and NK3 receptors in membranes isolated from the tissues of the new animal model.
Materials:
-
Tissue homogenates from the new animal model (e.g., brain, gut, or other tissues expressing tachykinin receptors).
-
Radioligands:
-
For NK1: [¹²⁵I]Bolton-Hunter Substance P ([¹²⁵I]BH-SP).
-
For NK2: [¹²⁵I]Neurokinin A ([¹²⁵I]NKA).
-
For NK3: [¹²⁵I]Bolton-Hunter Eledoisin or a selective NK3 radioligand.
-
-
Unlabeled competitors: this compound, Substance P, Neurokinin A, and an NK3-selective agonist (e.g., Senktide).
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize the tissue from the new animal model in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Determine the total protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a constant concentration of the appropriate radioligand and a fixed amount of membrane protein to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor (this compound, SP, NKA, or Senktide) to the wells. For determining non-specific binding, add a high concentration of the corresponding unlabeled endogenous ligand (e.g., Substance P for the NK1 assay).
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation. NK1 and NK2 receptors are Gq-protein coupled, and their activation leads to the release of calcium from intracellular stores.
Objective: To determine the potency (EC50) of this compound in activating NK1 and NK2 receptors and inducing a downstream functional response.
Materials:
-
A cell line stably expressing the NK1 or NK2 receptor from the species of interest (or a commercially available cell line).
-
This compound, Substance P, and Neurokinin A.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
A fluorescence microplate reader (e.g., FLIPR or FlexStation).
Methodology:
-
Cell Culture: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound, Substance P, and Neurokinin A in assay buffer in a separate compound plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Baseline Reading: The instrument will measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: The instrument will then automatically add the agonists from the compound plate to the cell plate.
-
Response Measurement: Immediately after agonist addition, the instrument will continuously record the fluorescence intensity for 60-120 seconds to capture the peak calcium response.
-
Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Visualizing Pathways and Workflows
Signaling Pathways
Both NK1 and NK2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq pathway, leading to the activation of Phospholipase C (PLC). This initiates a cascade resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). There is also evidence for coupling to Gαs, which activates adenylyl cyclase and increases cAMP levels.
Caption: NK1 and NK2 receptor signaling pathways.
Experimental Workflow
The validation process should follow a logical progression from in vitro characterization to in vivo functional assessment.
Caption: Workflow for validating this compound specificity.
By following these protocols and comparative analyses, researchers can confidently validate the specificity of this compound in a new animal model, ensuring its appropriate and effective use as a dual NK1/NK2 receptor agonist in further studies.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-Induced Structure of this compound: A Dual NK1/NK2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of Scyliorhinin I and Scyliorhinin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two notable tachykinin peptides, Scyliorhinin I (Scy I) and Scyliorhinin II (Scy II). While both are derived from the gut of the dogfish, Scyliorhinus caniculus, their distinct receptor affinities translate to different physiological responses within mammalian systems. This document summarizes their effects on the cardiovascular and smooth muscle systems, outlines common experimental protocols for their study, and visualizes their signaling pathways.
Core Properties and Receptor Selectivity
This compound and Scyliorhinin II are both members of the tachykinin peptide family, characterized by a conserved C-terminal sequence. However, their primary amino acid structure dictates their affinity for the three main mammalian tachykinin receptors: NK1, NK2, and NK3. This differential selectivity is the foundation of their distinct in vivo effects.
-
This compound (Scy I): A linear decapeptide that demonstrates high affinity for both NK1 and NK2 receptors , with a significantly lower affinity for the NK3 receptor. Its actions in vivo are therefore expected to mirror the combined effects of activating both NK1 and NK2 receptors.
-
Scyliorhinin II (Scy II): A cyclic peptide that is a potent and selective agonist for the NK3 receptor . Its in vivo effects are primarily mediated through the activation of this receptor subtype.
Comparative In Vivo Effects
Direct comparative in vivo studies of this compound and Scyliorhinin II are limited. The following tables summarize the expected effects based on studies of selective agonists for their respective target receptors.
Cardiovascular System
| Parameter | This compound (via NK1 & NK2 Receptors) | Scyliorhinin II (via NK3 Receptor) |
| Blood Pressure | Predominantly hypotensive. NK1 receptor activation leads to vasodilation, which can cause a drop in blood pressure[1][2][3]. The effects of NK2 activation on blood pressure are less pronounced and can be variable[1]. | Can induce hypertension. Central activation of NK3 receptors in specific brain regions, such as the substantia nigra, has been shown to increase mean arterial pressure[4]. Peripheral effects on the venous side of circulation can also contribute to increased perfusion pressure. |
| Heart Rate | Can cause tachycardia. This is often a reflex response to the hypotension induced by NK1 receptor-mediated vasodilation. Direct effects on heart rate via NK1 and NK2 receptors have been observed. | Central administration of NK3 agonists has been shown to have little to no significant effect on heart rate in some studies. However, other studies have noted that central NK3 activation can lead to an increase in heart rate. |
| Vascular Tone | Primarily vasodilation, mediated by NK1 receptors on endothelial cells. NK2 receptor activation can lead to vasoconstriction in some vascular beds. | Can induce venoconstriction. NK3 receptors are involved in increasing the perfusion pressure in the venous vasculature of the mesenteric bed. |
Smooth Muscle Contraction
| Tissue Type | This compound (via NK1 & NK2 Receptors) | Scyliorhinin II (via NK3 Receptor) |
| Gastrointestinal | Potent contraction of intestinal smooth muscle. Both NK1 and NK2 receptors are involved in mediating excitatory transmission in the gut, contributing to peristalsis. Neurokinin A (an NK2 agonist) is a potent stimulator of gut motility. | Modulates intestinal motility. NK3 receptors are implicated in disruptions of intestinal motility and can be involved in both excitatory and inhibitory pathways within the enteric nervous system. |
| Respiratory | Bronchoconstriction. NK2 receptors, in particular, are known to mediate the contraction of airway smooth muscle. | The role of NK3 receptors in airway smooth muscle contraction is less defined compared to NK1 and NK2 receptors. |
| Urogenital | Contraction of the urinary bladder. NK1 receptors have been shown to mediate the contractile effects of tachykinins in the bladder. NK2 receptors are also involved in the contraction of genitourinary smooth muscle. | The specific role of NK3 receptors in the direct contraction of urogenital smooth muscle is not as well-established as that of NK1 and NK2 receptors. |
Signaling Pathways
Both this compound and Scyliorhinin II exert their effects through G protein-coupled receptors (GPCRs). The activation of NK1, NK2, and NK3 receptors predominantly couples to the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. These events are crucial for smooth muscle contraction and other cellular responses.
Experimental Protocols
The following outlines a general methodology for in vivo studies comparing the effects of this compound and Scyliorhinin II. Specific parameters such as animal models, dosages, and measurement techniques may vary based on the experimental objectives.
Animal Models
-
Species: Rats or guinea pigs are commonly used for in vivo tachykinin research. Guinea pigs are often preferred as the tissue distribution of tachykinin receptors more closely resembles that of humans.
-
Preparation: Animals are anesthetized, and catheters are inserted for drug administration (e.g., jugular vein for intravenous injection) and physiological monitoring (e.g., carotid artery for blood pressure measurement).
In Vivo Cardiovascular Assessment
-
Methodology:
-
Anesthetize the animal and surgically implant catheters for intravenous (IV) administration and direct arterial blood pressure monitoring.
-
Connect the arterial catheter to a pressure transducer to continuously record mean arterial pressure (MAP) and heart rate (HR).
-
Allow the animal to stabilize after surgery.
-
Administer this compound or Scyliorhinin II via the IV catheter at increasing doses.
-
Record changes in MAP and HR from baseline for a set period after each dose.
-
A sufficient washout period should be allowed between the administration of different peptides.
-
In Vivo Smooth Muscle Contraction Assessment (Gastrointestinal Motility)
-
Methodology:
-
Anesthetize the animal and perform a laparotomy to expose the desired segment of the intestine (e.g., ileum, colon).
-
Place strain gauges or other force transducers on the muscle layers to measure contractile activity.
-
Alternatively, use manometry catheters to measure intraluminal pressure changes.
-
Administer the peptides intravenously or through close intra-arterial injection to the vascular supply of the intestinal segment.
-
Record the frequency and amplitude of smooth muscle contractions.
-
Conclusion
This compound and Scyliorhinin II, through their differential activation of tachykinin receptors, are poised to elicit distinct and, in some cases, opposing in vivo effects. This compound, acting on NK1 and NK2 receptors, is expected to be a potent stimulator of smooth muscle contraction and a vasodilator, leading to hypotension. In contrast, Scyliorhinin II, a selective NK3 agonist, is likely to induce hypertensive responses through central and peripheral mechanisms and modulate gastrointestinal motility in a more complex manner. Understanding these differences is crucial for leveraging these peptides as research tools and for the development of novel therapeutics targeting the tachykinin system.
References
- 1. The role of vagal pathway and NK1 and NK2 receptors in cardiovascular and respiratory effects of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implication of nigral tachykinin NK3 receptors in the maintenance of hypertension in spontaneously hypertensive rats: a pharmacologic and autoradiographic study - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Scyliorhinin I Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Scyliorhinin I (Scy I), a decapeptide originally isolated from the intestine of the dogfish Scyliorhinus canicula, has garnered significant interest within the scientific community due to its unique pharmacological profile. As a member of the tachykinin family of neuropeptides, Scy I distinguishes itself by acting as a potent dual agonist for both the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, while exhibiting significantly lower affinity for the NK3 receptor.[1] This dual agonism makes this compound and its analogs valuable tools for dissecting the complex roles of NK1 and NK2 receptors in various physiological and pathological processes. Understanding the structure-activity relationship (SAR) of Scy I analogs is crucial for the rational design of novel selective or dual-receptor ligands with potential therapeutic applications in areas such as inflammation, pain, and smooth muscle disorders.
This guide provides a comparative analysis of the structure-activity relationships of this compound analogs, presenting available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs has been primarily assessed through functional assays, such as the guinea pig ileum (GPI) contraction assay, which expresses both NK1 and NK2 receptors. The potency of these analogs is often expressed as the pD2 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response (EC50).
While extensive quantitative data for a wide range of this compound analogs is limited in publicly accessible literature, early studies have provided foundational insights into the roles of specific amino acid residues. Modifications at position 7 of the Scy I sequence (Ala-Lys-Phe-Asp-Lys-Phe-Tyr -Gly-Leu-Met-NH₂) have been explored, yielding analogs with altered activity.
| Analog | Sequence | Modification | Biological Activity (Guinea Pig Ileum) | Reference |
| This compound | Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ | - | Baseline Activity | |
| [Val⁷]-Scyliorhinin I | Ala-Lys-Phe-Asp-Lys-Phe-Val -Gly-Leu-Met-NH₂ | Tyr⁷ → Val | Slightly more active than this compound | |
| [Ile⁷]-Scyliorhinin I | Ala-Lys-Phe-Asp-Lys-Phe-Ile -Gly-Leu-Met-NH₂ | Tyr⁷ → Ile | Slightly more active than this compound |
Note: Specific pD2 values from the referenced study by Rolka et al. (1992) were not available in the searched resources. The activity is described qualitatively.
Key Insights from Structure-Activity Relationship Studies
The conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, is a hallmark of the tachykinin family and is crucial for receptor activation. SAR studies on various tachykinins have revealed that:
-
The C-Terminal Region: This "message" sequence is primarily responsible for triggering the biological effect.
-
The N-Terminal Region: This "address" sequence is thought to contribute to receptor selectivity and affinity. This compound's N-terminal portion likely plays a role in its dual recognition by both NK1 and NK2 receptors.[1]
-
Position 7: The substitution of Tyrosine at position 7 with other hydrophobic residues like Valine and Isoleucine results in a slight increase in agonistic activity in the guinea pig ileum, suggesting that a bulky aromatic side chain at this position is not strictly required for potent activity and that other hydrophobic interactions may be favorable.
Experimental Protocols
The characterization of this compound analogs involves a combination of receptor binding and functional assays to determine their affinity, potency, and efficacy at NK1 and NK2 receptors.
Receptor Binding Assays
Receptor binding assays are performed to determine the affinity of an analog for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Protocol: Competitive Radioligand Binding Assay for NK1 and NK2 Receptors
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing either the NK1 or NK2 receptor.
-
Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for the target receptor is used. For NK1 receptors, [³H]-Substance P or [¹²⁵I]-Bolton Hunter labeled Substance P are common choices. For NK2 receptors, [¹²⁵I]-Neurokinin A is often used.
-
Assay Conditions: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled this compound analog.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the analog concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by the binding of an analog to its receptor. This provides information on the analog's potency (EC50 or pD2) and efficacy (Emax).
Protocol: Guinea Pig Ileum (GPI) Contraction Assay
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractile responses.
-
Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of the this compound analog are added to the organ bath. The contractile response is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The magnitude of the contraction is plotted against the logarithm of the analog concentration to generate a concentration-response curve. The EC50 and Emax values are determined from this curve. The pD2 value can then be calculated as -log(EC50).
Protocol: Calcium Mobilization Assay in Recombinant Cell Lines
-
Cell Culture: Cells stably expressing the human NK1 or NK2 receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density in multi-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist Stimulation: The cells are stimulated with varying concentrations of the this compound analog.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the logarithm of the analog concentration to generate a concentration-response curve, from which the EC50 value can be determined.
Signaling Pathways and Experimental Workflow
The activation of NK1 and NK2 receptors by this compound and its analogs initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) primarily couple to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Caption: this compound Analog Signaling Pathway.
The general workflow for a structure-activity relationship study of this compound analogs involves several key steps, from the initial design and synthesis of new compounds to their comprehensive biological evaluation.
Caption: SAR Study Experimental Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
